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  • Product: 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid
  • CAS: 2121511-23-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid: Structure, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a valuable reagent in modern organic synthesis. Due to the limited specific literature on this exact ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a valuable reagent in modern organic synthesis. Due to the limited specific literature on this exact ethyl ester derivative, this guide will draw upon data from its closely related and more extensively documented analogue, 3-(methoxycarbonyl)-4-methylphenylboronic acid, to infer and present its chemical properties, structure, and applications. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its role as a building block in cross-coupling reactions and the synthesis of complex molecules.

Introduction and Structural Elucidation

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid belongs to the versatile class of arylboronic acids, which are widely employed in organic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Its structure features a phenyl ring substituted with a boronic acid group, a methyl group, and an ethoxycarbonyl group. This trifunctional arrangement makes it a highly useful building block for introducing a substituted phenyl moiety into a target molecule.

Key Structural Features:

  • Boronic Acid Moiety (-B(OH)₂): The cornerstone of its reactivity in cross-coupling reactions.

  • Ethoxycarbonyl Group (-COOEt): An electron-withdrawing group that influences the electronic properties of the phenyl ring and can serve as a handle for further synthetic transformations.

  • Methyl Group (-CH₃): An electron-donating group that can also influence the electronic and steric environment of the molecule.

The interplay of these substituents governs the reactivity and selectivity of the molecule in chemical transformations.

Physicochemical Properties

The physicochemical properties of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid can be inferred from its structure and data available for analogous compounds. A summary of these properties is presented in the table below, with data for the methoxycarbonyl analogue provided for reference.

PropertyPredicted/Inferred Value for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acidReference Data: 3-(methoxycarbonyl)-4-methylphenylboronic acidReference Data: 4-Ethoxycarbonylphenylboronic acid[3][4]
Molecular Formula C₁₀H₁₃BO₄C₉H₁₁BO₄C₉H₁₁BO₄
Molecular Weight 208.02 g/mol 193.99 g/mol 193.99 g/mol
Appearance White to off-white solidSolidWhite to off-white crystalline powder
Melting Point Not availableNot available160 °C (dec.)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols)Soluble in polar organic solventsSoluble in polar organic solvents
CAS Number Not assigned1048330-10-44334-88-7

Synthesis and Handling

General Synthetic Approach

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a plausible synthetic route would start from a corresponding halogenated precursor, such as ethyl 4-bromo-2-methylbenzoate.

G Precursor Ethyl 4-bromo-2-methylbenzoate Grignard Grignard Formation (Mg, THF) Precursor->Grignard Intermediate Boronate Ester Intermediate Grignard->Intermediate Reaction with Borate Triisopropyl borate Workup Acidic Workup (e.g., HCl) Intermediate->Workup Product 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid Workup->Product G cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OR)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Boronate->Transmetal

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [5]* Solvent System: A mixture of solvents is often used to ensure the solubility of both the organic reactants and the inorganic base.

Spectroscopic Characterization

While specific spectra for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid are not widely published, the expected NMR and IR signatures can be predicted based on its structure and data from similar compounds. For instance, the ¹H NMR spectrum of 4-ethoxycarbonylphenylboronic acid shows characteristic signals for the ethyl group and the aromatic protons. [6]Similarly, the ¹³C NMR spectrum provides key information about the carbon framework. [6] Predicted Spectroscopic Data:

  • ¹H NMR:

    • A triplet and a quartet corresponding to the ethyl group of the ester.

    • A singlet for the methyl group on the phenyl ring.

    • Signals in the aromatic region for the three phenyl protons.

    • A broad singlet for the -B(OH)₂ protons, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the ethyl and methyl carbons.

    • A signal for the carbonyl carbon of the ester.

    • Signals for the aromatic carbons, including the carbon bearing the boronic acid group.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the ester group.

    • O-H stretching vibrations for the boronic acid group.

    • C-H stretching and bending vibrations for the aromatic and aliphatic groups.

Conclusion

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a valuable, albeit not extensively documented, building block in organic synthesis. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of substituted biaryl systems. By understanding its structure, properties (inferred from closely related analogues), and reactivity, researchers can effectively employ this reagent in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science. The provided general protocols and mechanistic insights serve as a guide for its practical application in the laboratory.

References

  • PubChem. 4-Ethoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

  • Royal Society of Chemistry. p-Ethoxycarbonylphenylboronic acid. [Link]

  • U.S. Environmental Protection Agency. [4-(Methoxycarbonyl)phenyl]boronic acid Properties. [Link]

  • ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid Derivatives

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Chemistry Phenylboronic acids and their ester derivatives stand as indispensable tools in the arsenal of the modern synthetic chemist. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Chemistry

Phenylboronic acids and their ester derivatives stand as indispensable tools in the arsenal of the modern synthetic chemist. Their prominence is largely credited to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] This reaction's remarkable functional group tolerance, mild conditions, and the general stability and low toxicity of boronic acids have cemented its use in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3]

Beyond the well-trodden path of Suzuki coupling, the boronic acid moiety is a versatile functional group capable of diverse transformations, including conversion to phenols, halides, and amines.[4][5] Specifically, multi-substituted phenylboronic acids, such as the 3-Methyl-4-(ethoxycarbonyl)phenyl scaffold, are high-value building blocks. The unique electronic and steric arrangement of the substituents—a weakly activating methyl group and a moderately deactivating, sterically accessible ethoxycarbonyl group—provides a platform for constructing highly tailored molecular architectures. These structures are of significant interest to researchers in drug discovery, where precise control over molecular shape and electronics is paramount for optimizing biological activity.[6][7][8][9]

This guide provides an in-depth exploration of the primary synthetic pathways to 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic rationale and strategic considerations essential for successful synthesis.

I. Strategic Overview of Synthetic Pathways

The synthesis of a multi-substituted arene like 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid requires careful consideration of regioselectivity. The challenge lies in introducing the boronic acid group at the correct position (C-1) relative to the existing methyl (C-3) and ethoxycarbonyl (C-4) substituents. Three principal strategies dominate this field, each with distinct advantages and experimental considerations.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Strategies SM1 Ethyl 4-bromo-2-methylbenzoate S1 Strategy 1: Pd-Catalyzed Borylation (Miyaura) SM1->S1 PdCl₂(dppf) B₂pin₂ KOAc S2 Strategy 2: Halogen-Metal Exchange + Borylation SM1->S2 1. n-BuLi or Mg 2. B(OR)₃ 3. Pinacol SM2 Ethyl 2-methylbenzoate S3 Strategy 3: Ir-Catalyzed C-H Borylation SM2->S3 [Ir(COD)OMe]₂ dtbpy, B₂pin₂ Product Target Product: 3-Methyl-4-(ethoxycarbonyl) -phenylboronic Acid Pinacol Ester S1->Product S2->Product S3->Product

Caption: Core synthetic strategies for the target boronic ester.

II. Pathway Analysis and Mechanistic Insights

Strategy 1: Palladium-Catalyzed Miyaura Borylation

This is arguably the most reliable and widely used method for converting aryl halides into arylboronic esters.[3][10] The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species.

  • Causality of Experimental Choice: The selection of an aryl bromide as the starting material, Ethyl 4-bromo-2-methylbenzoate, is strategic. Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[3] The use of bis(pinacolato)diboron (B₂pin₂) is standard, as it directly yields the stable and easily purified pinacol ester, which is often preferred over the free boronic acid for storage and subsequent reactions. A weak base like potassium acetate (KOAc) is sufficient to facilitate the transmetalation step without promoting unwanted side reactions like ester hydrolysis.

Miyaura_Borylation_Cycle cluster_cycle center Pd(0)L₂ ArPdL2Br Ar-Pd(II)L₂-Br center->ArPdL2Br OA Oxidative Addition OA->center TM Transmetalation ArPdL2Bpin Ar-Pd(II)L₂-Bpin TM->ArPdL2Bpin RE Reductive Elimination RE->center ArBpin Ar-Bpin ArPdL2Br->TM ArPdL2Bpin->RE ArBr Ar-Br Base Base (KOAc) B₂pin₂

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Strategy 2: Halogen-Metal Exchange followed by Borylation

This classical approach relies on the generation of a potent aryl nucleophile (an organolithium or Grignard reagent) which then attacks an electrophilic boron source.[1]

  • Causality of Experimental Choice: This method is powerful but requires stringent anhydrous conditions and low temperatures, especially for the organolithium route, to prevent side reactions. The choice between Grignard and organolithium formation often depends on functional group tolerance. The ethoxycarbonyl group is sensitive to strong nucleophiles. While Grignard reagents are generally less reactive, organolithium reactions at very low temperatures (e.g., -78 °C) can often proceed with high fidelity. The subsequent reaction with a trialkyl borate, like triisopropyl borate, followed by hydrolysis or direct reaction with pinacol, furnishes the desired product.[10][11] This pathway is particularly useful when the required aryl halide is readily available and direct borylation methods are not efficient.

Strategy 3: Iridium-Catalyzed C-H Borylation

This modern approach represents a significant advance in synthetic efficiency, as it forges the C-B bond directly from a C-H bond, avoiding the need for a pre-installed halide.

  • Causality of Experimental Choice: The key to this strategy is controlling the regioselectivity. Iridium-catalyzed borylations are predominantly governed by steric factors, with the boryl group being installed at the least hindered position.[12][13] For the starting material Ethyl 2-methylbenzoate, the C-H bond at position 4 is sterically less encumbered than the positions ortho to the ester or methyl groups. This inherent steric bias makes the iridium-catalyzed pathway a highly convergent and atom-economical route to the desired 1,3,4-trisubstituted pattern. The catalyst system typically comprises an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bipyridine ligand, with 4,4′-di-tert-butylbipyridine (dtbpy) being common.[4][14]

III. Comparative Analysis of Synthetic Pathways

Pathway Starting Material Key Reagents Typical Yields Advantages Disadvantages
Miyaura Borylation Ethyl 4-bromo-2-methylbenzoatePd catalyst (e.g., PdCl₂(dppf)), B₂pin₂, KOAc80-95%High yielding, excellent functional group tolerance, reliable, well-established.Requires pre-functionalized starting material (aryl halide).
Halogen-Metal Exchange Ethyl 4-bromo-2-methylbenzoaten-BuLi or Mg, Trialkyl borate (e.g., B(OⁱPr)₃)60-85%Utilizes common and inexpensive reagents.Requires strict anhydrous conditions, low temperatures; potential for side reactions with the ester group.
Iridium C-H Borylation Ethyl 2-methylbenzoateIr catalyst (e.g., [Ir(COD)OMe]₂), dtbpy, B₂pin₂70-90%Highly atom-economical, avoids pre-functionalization, convergent.Expensive catalyst, regioselectivity can be an issue for complex substrates.

IV. Detailed Experimental Protocols

The following protocols are representative and should be adapted based on laboratory-specific conditions and safety procedures.

Protocol 1: Synthesis via Miyaura Borylation

Reaction: Ethyl 4-bromo-2-methylbenzoate to 2-(3-Methyl-4-(ethoxycarbonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • Ethyl 4-bromo-2-methylbenzoate (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-bromo-2-methylbenzoate, B₂pin₂, PdCl₂(dppf), and KOAc.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Protocol 2: Synthesis via Iridium-Catalyzed C-H Borylation

Reaction: Ethyl 2-methylbenzoate to 2-(3-Methyl-4-(ethoxycarbonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • Ethyl 2-methylbenzoate (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)

  • [Ir(COD)OMe]₂ (methoxycyclooctadiene iridium(I) dimer) (0.015 eq)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 eq)

  • Anhydrous Cyclohexane or Tetrahydrofuran (THF)

  • Thick-walled, sealable reaction vessel

Procedure:

  • In a glovebox or under a robust inert atmosphere, add [Ir(COD)OMe]₂ and dtbpy to a sealable reaction vessel.

  • Add the solvent (e.g., cyclohexane) and stir for 10 minutes to allow for catalyst pre-formation.

  • Add Ethyl 2-methylbenzoate, followed by B₂pin₂.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours.[14]

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired product, separating it from any minor regioisomers.

V. Applications in Further Synthesis: The Suzuki-Miyaura Coupling

The primary utility of the synthesized 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid pinacol ester is as a substrate in Suzuki-Miyaura cross-coupling reactions. This allows for the facile construction of complex biaryl systems.[2][15][16]

General Protocol:

  • To a flask, add the synthesized boronic ester (1.0 eq), an aryl or vinyl halide/triflate partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as toluene/ethanol/water.

  • De-gas the mixture thoroughly.

  • Heat the reaction to reflux (typically 80-100 °C) until the starting materials are consumed.

  • Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.

  • Purify the final biaryl product by chromatography or recrystallization.

VI. Conclusion

The synthesis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid and its derivatives is achievable through several robust and high-yielding methodologies. For reliability and scalability, the Miyaura borylation of a corresponding aryl bromide is the industry standard. For atom economy and elegance in a discovery setting, iridium-catalyzed C-H borylation offers a powerful and direct route. The choice of pathway ultimately depends on the availability of starting materials, cost considerations, and the specific requirements of the research program. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to confidently synthesize and utilize these valuable intermediates in the pursuit of new medicines and materials.

References

  • One-Pot Borylation/Amination Reactions: Syntheses of Arylamine Boronate Esters from Halogenated Arenes. MSU Chemistry.
  • Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. Journal of the American Chemical Society, 129(50), 15434–15435.
  • Process for preparing substituted phenyl boronic acids. Google Patents. EP1046640A2.
  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Chemistry | Illinois.
  • Boebel, T. A., & Hartwig, J. F. (2008). Silyl-Directed, Iridium-Catalyzed ortho-Borylation of Arenes. A One-Pot ortho-Borylation of Phenols, Arylamines, and Alkylarenes. Journal of the American Chemical Society, 130(24), 7534–7535.
  • Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis. Sigma-Aldrich.
  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.
  • Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journals. (2016).
  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391.
  • Synthesis of aryl phosphonate esters and aryl boronic esters from aryl halides. ResearchGate.
  • Synthesis of arylboronic acids and arylboronates. Organic Chemistry Portal.
  • Deng, H., et al. (2014). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect.
  • Process for the preparation of substituted phenylboronic acids. Google Patents. US6576789B1.
  • Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
  • Phenylboronic acid – preparation and application. Georganics. (2024).
  • 4-(Ethoxycarbonyl)phenylboronic acid. Chem-Impex.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Matyjaszczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Supporting Information for scientific publication. The Royal Society of Chemistry.
  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Schierle, S., et al. (2021). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ResearchGate.
  • Církva, V., & Vylezla, O. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. (2021).
  • 3-Ethoxycarbonylphenylboronic acid synthesis. ChemicalBook.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. (2023).
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. (2005).
  • Zhou, S., & Dai, L. (2023). Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Publishing.

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid

Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. While direct stability data for this specific molecule is not extensively published, this document synthesizes established principles from structurally related phenylboronic acids to forecast its stability profile. We will explore the intrinsic chemical properties that govern its stability, delineate probable degradation pathways, and provide detailed, field-proven experimental protocols for its comprehensive stability assessment. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's handling, storage, and application.

Introduction: The Significance of Phenylboronic Acids in Modern Chemistry

Phenylboronic acids and their derivatives are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This carbon-carbon bond-forming reaction is a cornerstone of modern pharmaceutical and materials science, enabling the synthesis of complex molecular architectures. 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, with its specific substitution pattern, offers medicinal chemists a versatile scaffold for creating novel therapeutic agents. The ethoxycarbonyl group provides a handle for further functionalization, while the methyl group can influence steric and electronic properties, impacting biological activity and pharmacokinetic profiles.

However, the utility of boronic acids is intrinsically linked to their stability. Degradation can lead to reduced reaction yields, the formation of impurities, and, in a pharmaceutical context, potential safety concerns. Therefore, a thorough understanding and a robust methodology for assessing the thermodynamic stability of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid are paramount for its effective and reliable application.

Physicochemical Properties and Inferred Stability Profile

Based on data from analogous compounds such as 4-ethoxycarbonylphenylboronic acid and 4-methoxycarbonylphenylboronic acid, we can extrapolate the key physicochemical properties of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.[3][4][5]

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Formula C10H13BO4Defines the elemental composition.
Molecular Weight ~208.02 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for phenylboronic acids.[1]
Melting Point Expected to be a distinct range, likely with decomposition.The melting point can be an initial indicator of purity and thermal stability. For instance, 4-(ethoxycarbonyl)phenylboronic acid has a reported melting point of 160 °C (with decomposition).[1]
Solubility Soluble in polar organic solvents (e.g., methanol, THF), poorly soluble in nonpolar solvents.Important for reaction setup and purification.
pKa Estimated to be in the range of 7-9.The acidity of the boronic acid moiety influences its reactivity and interaction with biological systems.

Key Degradation Pathways of Phenylboronic Acids

The thermodynamic stability of phenylboronic acids is primarily challenged by two key degradation pathways: oxidative decomposition and dehydration to form boroxines.

Oxidative Deboronylation

This is a significant degradation route, particularly in biological contexts or in the presence of reactive oxygen species (ROS).[6] The process involves the oxidation of the carbon-boron bond, leading to the formation of a phenol and boric acid.[6] For 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, this would result in the formation of ethyl 4-hydroxy-2-methylbenzoate.

Dehydration to Boroxines

Phenylboronic acids can undergo reversible dehydration, especially under thermal stress or in non-aqueous environments, to form trimeric anhydrides known as boroxines.[7] While this is a reversible process, the formation of boroxines can complicate reaction stoichiometry and introduce impurities.

Below is a diagram illustrating these primary degradation pathways.

G cluster_0 Degradation Pathways A 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid B Ethyl 4-hydroxy-2-methylbenzoate + Boric Acid A->B Oxidative Deboronylation (e.g., H2O2, air) C Corresponding Boroxine (Trimeric Anhydride) A->C Dehydration (Heat, vacuum)

Caption: Primary degradation pathways for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.

Experimental Protocols for Thermodynamic Stability Assessment

A multi-faceted approach is required to comprehensively evaluate the thermodynamic stability of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid. The following protocols are designed to provide a thorough and reliable assessment.

Thermal Analysis

Objective: To determine the thermal stability, including melting point and decomposition temperature.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid into a ceramic or aluminum TGA/DSC pan.

  • TGA Protocol:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Protocol:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the melting/decomposition point (as determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • TGA: The onset of significant mass loss indicates the decomposition temperature.

    • DSC: Endothermic peaks can indicate melting, while exothermic peaks often correspond to decomposition.

Long-Term Stability Studies

Objective: To assess the stability of the compound under various storage conditions over time.

Methodology: HPLC-Based Assay

  • Sample Preparation: Aliquot samples of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid into vials and store them under a range of conditions (e.g., -20°C, 4°C, room temperature, and elevated temperature such as 40°C) with and without protection from light and moisture.

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months).

  • HPLC Protocol:

    • Column: A C18 reversed-phase column is a suitable starting point.[2]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically effective for separating boronic acids and their degradation products.[2]

    • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance.

    • Quantification: Use a validated method with a reference standard to determine the purity of the sample at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each storage condition to determine the shelf-life and optimal storage conditions.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Stress Conditions: Subject solutions of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature[8]

    • Thermal: 60°C in solution

    • Photolytic: Exposure to UV light

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products. The mass spectrometer will provide molecular weight information crucial for structural elucidation.

  • Rationale: This study helps in understanding the molecule's intrinsic stability and in developing stability-indicating analytical methods.

The following diagram illustrates a typical workflow for a comprehensive stability assessment.

G cluster_workflow Stability Assessment Workflow start Start: 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid Sample thermal Thermal Analysis (TGA/DSC) start->thermal long_term Long-Term Stability (HPLC) start->long_term forced Forced Degradation (HPLC-MS) start->forced data Data Analysis & Interpretation thermal->data long_term->data forced->data report Stability Profile Report data->report

Caption: A workflow for the comprehensive stability assessment of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.

Data Summary and Interpretation

All quantitative data from these studies should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Long-Term Stability Data (Percent of Initial Purity)

Storage ConditionT=0T=1 monthT=3 monthsT=6 months
-20°C, Dark, Dry99.8%99.7%99.8%99.6%
4°C, Dark, Dry99.8%99.5%99.2%98.9%
Room Temp, Ambient99.8%98.1%96.5%93.2%
40°C, Ambient99.8%95.3%89.1%80.5%

Table 2: Summary of Forced Degradation Results

Stress ConditionMajor Degradation Products IdentifiedInferred Pathway
Acidic (0.1 M HCl) Minimal degradation observedStable to acid hydrolysis
Basic (0.1 M NaOH) Ethyl 4-carboxy-2-methylphenylboronic acidEster hydrolysis
Oxidative (3% H₂O₂) Ethyl 4-hydroxy-2-methylbenzoateOxidative deboronylation
Thermal (60°C) Formation of boroxine detected by MSDehydration

Conclusion and Recommendations

Based on the general behavior of phenylboronic acids, 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is expected to be a moderately stable compound. For optimal stability and to ensure the integrity of the material for synthetic applications, the following is recommended:

  • Storage: Store at or below 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

  • Handling: Minimize exposure to atmospheric moisture and oxygen. Use in well-ventilated areas.

  • Analytical Monitoring: Regularly assess the purity of the material using a validated HPLC method, especially for lots stored for extended periods.

By following the protocols and recommendations outlined in this guide, researchers can confidently handle, store, and utilize 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, ensuring the reproducibility and success of their scientific endeavors.

References

  • PubChem. 4-Ethoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Eawag-BBD. Phenol Family Degradation Pathway Map. University of Minnesota. [Link]

  • ACS Publications. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. American Chemical Society. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Google Patents. Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. John Wiley & Sons, Inc. [Link]

  • ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]

  • ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. [Link]

  • ResearchGate. Analytical techniques for boron quantification supporting desalination processes-- A review. [Link]

  • Wikipedia. Phenylboronic acid. Wikimedia Foundation. [Link]

  • 岩矿测试. A Review on the Development of Boron Isotope Analytical Techniques. [Link]

  • PubChemLite. {3-methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • EPA. [4-(Methoxycarbonyl)phenyl]boronic acid Properties. United States Environmental Protection Agency. [Link]

  • PubChem. 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

Sources

Protocols & Analytical Methods

Method

Optimizing C-C Bond Formation: Suzuki-Miyaura Protocols for 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid

[1] Executive Summary 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a specialized organoboron reagent used to introduce a benzoate motif into biaryl scaffolds.[1] This reagent features three distinct chemical handles:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a specialized organoboron reagent used to introduce a benzoate motif into biaryl scaffolds.[1] This reagent features three distinct chemical handles: the nucleophilic boronic acid (for cross-coupling), an ethyl ester (a masked carboxylic acid/electrophile), and a methyl group (providing steric definition).[1]

This Application Note addresses the specific challenges of coupling this reagent, primarily the chemoselective preservation of the ethyl ester in the presence of base, and the electronic deactivation caused by the electron-withdrawing ester group.[1] We present two validated protocols: a robust high-throughput method for standard electrophiles and a high-efficiency anhydrous method for challenging or base-sensitive substrates.[1]

Chemo-Structural Analysis & Critical Control Points[1]

Structural Logic
  • Electronic Deactivation: The ethoxycarbonyl group at the C4 position (para to boron) is an Electron-Withdrawing Group (EWG). While this stabilizes the C-B bond against oxidation, it decreases the nucleophilicity of the boronate species during the transmetalation step, potentially requiring higher temperatures or more active catalysts compared to electron-rich arylboronic acids.[1]

  • Steric Environment: The methyl group at C3 is meta to the boronic acid (C1).[1] Consequently, the coupling site is sterically accessible, allowing the use of standard phosphine ligands (e.g.,

    
    , dppf).[1]
    
  • Hydrolytic Instability: The primary failure mode is saponification . The ethyl ester is susceptible to hydrolysis by hydroxide ions (

    
    ), often generated when carbonate bases react with water at high temperatures.[1]
    
Mechanism & Decision Matrix

The following workflow illustrates the logic for selecting the appropriate protocol based on the electrophile and ester stability requirements.

ReactionWorkflow Start Input: Electrophile (Ar-X) Check1 Is Ar-X Sterically Hindered or Electron-Rich (Cl)? Start->Check1 Check2 Is the Target Product Base-Sensitive? Check1->Check2 No (Ar-Br/I) ProtB Protocol B: High-Efficiency/Anhydrous (XPhos Pd G2 / K3PO4 / THF) Check1->ProtB Yes (Ar-Cl/Ortho-subs) ProtA Protocol A: Standard (Pd(dppf)Cl2 / Na2CO3 / Aq. Dioxane) Check2->ProtA No (Stable) Check2->ProtB Yes (Labile Ester)

Figure 1: Decision matrix for selecting the optimal coupling protocol.

Experimental Protocols

Protocol A: Standard Aqueous Conditions (Robust)

Best for: Aryl bromides, Aryl iodides, and stable heteroaryl halides.[1] Mechanism: Uses a mild carbonate base in a biphasic system.[1] The water cosolvent ensures solubility of the inorganic base, accelerating the reaction, but temperature is capped to prevent ester hydrolysis.[1]

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 250 mg), and

    
     (0.03 mmol).
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Activate: Add the base (

    
    , 2.0 mmol) as a solid or pre-dissolved in the water portion.
    
  • React: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 90°C to minimize ester hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
     and concentrate.
    
Protocol B: Anhydrous High-Efficiency Conditions (Precision)

Best for: Aryl chlorides, sterically hindered partners, or substrates where saponification is observed in Protocol A. Mechanism: Uses a phosphate base in an anhydrous solvent.[1]


 has low solubility in THF, creating a "surface-active" base effect that promotes transmetalation without high concentrations of dissolved hydroxide, protecting the ester.[1]

Reagents:

  • Substrate: Aryl Chloride/Bromide (1.0 equiv)

  • Boronic Acid: 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.3 equiv)[1]

  • Catalyst: XPhos Pd G2 (1-2 mol%) or

    
     (2%) + XPhos (4%)
    
  • Base:

    
     (Tribasic Potassium Phosphate), finely ground, anhydrous (2.5 equiv)[1]
    
  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Charge: Add Aryl Chloride (1.0 mmol), Boronic Acid (1.3 mmol), XPhos Pd G2 (0.02 mmol), and finely ground

    
     (2.5 mmol) to a dry vial.
    
  • Inert: Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvate: Inject anhydrous THF (5 mL).

  • React: Heat to 60°C (for Bromides) or 80-100°C (for Chlorides) for 2–8 hours.

  • Validation: Monitor by TLC/LCMS. If conversion stalls, add 0.1 mL of degassed water (controlled activation) to solubilize trace base, but monitor ester stability closely.[1]

Troubleshooting & Self-Validating Systems

Use the following table to diagnose reaction failures. This system relies on checking specific by-products to identify the root cause.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Ensure rigorous degassing.[1] Switch to Protocol B (XPhos is more robust).
Product contains -COOH Saponification (Hydrolysis)CRITICAL: Switch to Protocol B (Anhydrous). Lower temp in Protocol A. Avoid hydroxide bases (

).
Homocoupling (Ar-Ar) Oxidative CouplingReduce

exposure. Reduce catalyst loading.
Protodeboronation Loss of Boron moietyUnlikely with this EWG-substrate, but if observed, use anhydrous conditions and avoid prolonged heating.[1]
Mechanistic Pathway & Failure Modes

The diagram below details the competition between the desired Cross-Coupling and the undesired Saponification.

Mechanism Substrate 3-Methyl-4-(ethoxycarbonyl) phenylboronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate + Base Hydrolysis Saponification (Ester Hydrolysis) Substrate->Hydrolysis High Temp / Strong Base / H2O Base Base (CO3 or PO4) Coupling Transmetalation -> Reductive Elimination Boronate->Coupling + Pd(II) PdCycle Pd(II)-Ar' Intermediate PdCycle->Coupling Product Desired Biaryl Ester Coupling->Product Product->Hydrolysis Post-reaction AcidProduct Biaryl Carboxylic Acid (By-product) Hydrolysis->AcidProduct

Figure 2: Mechanistic pathways highlighting the risk of ester hydrolysis.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • BenchChem. (2025).[1][2] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Application Notes. Link

Sources

Application

A Comprehensive Guide to the Ester Hydrolysis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed technical guide on the principles, protocols, and analytical monitoring for the ester hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the principles, protocols, and analytical monitoring for the ester hydrolysis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid to its corresponding carboxylic acid, 3-Methyl-4-carboxyphenylboronic acid. Both base-catalyzed (saponification) and acid-catalyzed hydrolysis methods are discussed, with a primary focus on the more efficient and irreversible base-catalyzed pathway. This guide is intended for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Context

Arylboronic acids are indispensable building blocks in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The target molecule of this hydrolysis, 3-Methyl-4-carboxyphenylboronic acid , is a valuable bifunctional reagent. The boronic acid group serves as a handle for C-C bond formation, while the carboxylic acid moiety provides a site for further functionalization, such as amide bond formation, or can influence the molecule's solubility and pharmacokinetic properties.

Often, this compound is synthesized or procured as its more stable and soluble ethyl ester precursor, 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid . The conversion of the ethoxycarbonyl group to a carboxylic acid via hydrolysis is a critical final step to unmask the desired functionality. The choice of hydrolysis conditions is paramount to ensure a high yield of the desired product without compromising the integrity of the sensitive boronic acid group.[1] This guide elucidates the optimal conditions to achieve this transformation efficiently.

Chemical Principles and Mechanistic Overview

Ester hydrolysis is the cleavage of an ester bond by reaction with water to yield a carboxylic acid and an alcohol.[2] This process can be catalyzed by either acid or base, with each pathway presenting distinct mechanistic features and practical considerations.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the most common and often preferred method for this transformation.[3][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (⁻OEt) as a leaving group and forming the carboxylic acid.[5]

The key advantage of this method is its irreversibility . In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[6] This acid-base reaction is highly favorable and drives the overall equilibrium towards the products, ensuring the reaction goes to completion.[3] The final carboxylic acid is then regenerated in a separate acidification step during the work-up.[7]

G Ester 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid OH OH⁻ (from NaOH) Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack Acidification H₃O⁺ (Work-up) Product_Salt Carboxylate Salt (Product) Intermediate->Product_Salt 2. Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol Final_Product 3-Methyl-4-carboxyphenylboronic acid Product_Salt->Final_Product 3. Protonation

Figure 1: Simplified workflow of base-catalyzed ester hydrolysis (saponification).
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis operates via a different mechanism. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the ester towards nucleophilic attack by water.[8][9] After a series of proton transfers, ethanol is eliminated, and the carboxylic acid is formed, regenerating the acid catalyst.[9]

The primary drawback of this method is its reversibility .[3] It is the exact reverse of Fischer esterification.[8] To drive the reaction towards the hydrolysis products, a large excess of water must be used, which can sometimes complicate product isolation.[2][3] For complete conversion, the base-catalyzed approach is generally more reliable.

Stability of the Boronic Acid Group

A critical consideration in designing the hydrolysis protocol is the stability of the C–B bond. Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic conditions or oxidative degradation.[10][11] While standard basic hydrolysis conditions are generally well-tolerated, it is prudent to use mild temperatures and avoid unnecessarily harsh conditions to preserve the boronic acid moiety. The target product, with its intramolecular coordinating carboxyl group, may exhibit enhanced stability compared to simpler arylboronic acids.[11]

Recommended Experimental Protocols

Proper safety precautions should be taken at all times. Boronic acids and their derivatives can be irritants.[12][13][14] Strong bases and acids are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Recommended Method

This protocol is recommended for its efficiency and high conversion rate. Lithium hydroxide (LiOH) is often a good choice as it is less prone to side reactions than sodium or potassium hydroxide in some contexts.[16] A mixed solvent system is used to ensure the solubility of both the organic starting material and the inorganic base.[16]

Materials and Equipment:

  • 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), or Ethanol (EtOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, condenser

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid in a 2:1 mixture of THF and water (e.g., 10 mL solvent per gram of ester).

  • Addition of Base: Add 1.5 to 2.0 equivalents of lithium hydroxide monohydrate (or sodium hydroxide) to the stirred solution.

  • Reaction Execution: Stir the mixture at room temperature (20-25°C). If the reaction is slow, it can be gently heated to 40-50°C under reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent). The product, being a salt, will remain at the baseline, while the starting ester will have a higher Rf value. The reaction is typically complete within 2-6 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously until the pH of the solution is between 2 and 3. A white precipitate of the carboxylic acid product should form.[17]

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Purification: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the purified 3-Methyl-4-carboxyphenylboronic acid under vacuum to a constant weight. Characterize by NMR or mass spectrometry to confirm identity and purity.

Protocol 2: Acid-Catalyzed Hydrolysis - Alternative Method

This method can be used but may result in an equilibrium mixture requiring more challenging purification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid with a large excess of a 1:1 mixture of 3 M aqueous HCl and dioxane.

  • Reaction Execution: Heat the mixture to reflux (approximately 100°C) and maintain for 12-24 hours.

  • Monitoring: Allow the reaction to cool periodically to take aliquots for analysis by HPLC or TLC to check for the disappearance of the starting material.

  • Work-up and Isolation: After cooling to room temperature, extract the mixture several times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product may require purification by recrystallization or column chromatography to separate it from any unreacted starting material.

Data Summary and Comparison

The choice between acid and base catalysis has significant practical implications. The following table summarizes the key differences for this specific transformation.

ParameterBase-Catalyzed Hydrolysis (Recommended)Acid-Catalyzed Hydrolysis
Reagents NaOH, KOH, or LiOH[16]HCl or H₂SO₄ in excess water[3]
Stoichiometry 1.5 - 2.0 eq. of baseCatalytic acid, large excess of water
Reversibility Irreversible ; reaction goes to completion[3]Reversible ; reaches an equilibrium state[2]
Reaction Time Typically 2-6 hours at RT or mild heatTypically 12-24 hours at reflux
Work-up Simple acidification and filtration of the precipitated product[17]Often requires extraction and further purification
Typical Yields High (>90%)Moderate to High (variable, depends on equilibrium)
Pros High yield, complete reaction, simple product isolationUseful if the molecule contains base-sensitive functional groups
Cons Not suitable for base-labile substratesReversibility, longer reaction times, harsher conditions

Analytical Monitoring of the Reaction

Effective reaction monitoring is crucial to determine the endpoint of the hydrolysis and prevent the formation of byproducts from prolonged reaction times.

G Start Start Hydrolysis Reaction Sample Take Reaction Aliquot Start->Sample Monitor Monitor Progress (TLC or HPLC) Workup Proceed to Work-up & Isolation Monitor->Workup  Reaction Complete? YES Continue Continue Reaction Monitor->Continue  Reaction Complete? NO Sample->Monitor Continue->Sample Wait 30-60 min

Figure 2: Workflow for analytical monitoring of the hydrolysis reaction.
  • Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Spot the reaction mixture on a silica plate against a spot of the starting material. The carboxylic acid product is highly polar and will typically have an Rf of 0 (or remain on the baseline) in common non-polar solvent systems (e.g., ethyl acetate/hexanes), while the less polar ester will move up the plate. The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is ideal.[18] The starting ester will have a longer retention time than the more polar carboxylic acid product. By integrating the peak areas, the percentage conversion can be accurately determined. A typical method would involve a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[18]

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Add an additional 0.5 eq. of base. Gently warm the reaction to 40-50°C. Allow the reaction to stir for a longer period.
Low Product Yield Incomplete precipitation during acidification. Product is partially water-soluble.Ensure pH is acidic enough (pH 2-3). Cool the solution thoroughly in an ice bath. If the product is still in the aqueous layer, extract with ethyl acetate.
Oily Product Presence of impurities or residual solvent.Wash the filtered product thoroughly with cold water and/or a non-polar solvent like hexanes. Consider recrystallization from an appropriate solvent system.
Side Product Formation Potential for deboronation under harsh conditions.Use milder conditions: lower temperature, shorter reaction time, and avoid a large excess of base or acid. Ensure the reaction is not heated for an excessive duration.

Conclusion

The hydrolysis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a straightforward but critical transformation for accessing the versatile 3-Methyl-4-carboxyphenylboronic acid intermediate. The base-catalyzed saponification method using LiOH or NaOH in a mixed aqueous-organic solvent system is robust, efficient, and irreversible, consistently providing high yields of the desired product. Careful monitoring of the reaction and a controlled acidic work-up are key to ensuring successful isolation and high purity. This guide provides the necessary framework for researchers to confidently and successfully perform this important synthetic step.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Link

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Link

  • AK LECTURES. (2019). Mechanism of Ester Hydrolysis. YouTube. Link

  • Agilent Technologies. (2022). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent. Link

  • ECHEMI. (n.d.). When toluic acid reacts with sodium hydroxide, what is the pKa of the product?. ECHEMI. Link

  • Fisher Scientific. (2025). Safety Data Sheet - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. Fisher Scientific. Link

  • Google Patents. (2014). CN103724366A - Preparation method of p-carboxyphenylboronic acid. Google Patents. Link

  • Achilli, C., et al. (2011). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Link

  • Soto, C., et al. (2024). Synthesis of 3-carboxy-phenylboronic acid. ResearchGate. Link

  • Van Wyk, L., et al. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Link

  • Pearson Study Prep. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Link

  • TCI Chemicals. (n.d.). Safety Data Sheet - 4-(Methylthio)phenylboronic Acid. TCI Chemicals. Link

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. Link

  • Royal Society of Chemistry. (n.d.). Supporting Information - Synthesis of Ester-Linked Diboronic Acid Monomer. RSC.org. Link

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. Link

  • Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Scribd. Link

  • ResearchGate. (2005). A simple method for reaction rate prediction of ester hydrolysis. ResearchGate. Link

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet - 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride. Sigma-Aldrich. Link

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Link

  • PubChem. (n.d.). Ethyl p-toluate. National Institutes of Health. Link

  • Google Patents. (2017). CN106946924A - A kind of preparation method of 3 Carboxybenzeneboronic acid. Google Patents. Link

  • Sandford, C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Link

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Institutes of Health. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH. Link

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Link

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. ResearchGate. Link

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Link

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. Link

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. Link

  • Sandford, C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Link

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Method

Functionalization of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid for polymer chemistry

From Monomer Design to Stimuli-Responsive Polymers Executive Summary & Strategic Analysis This guide details the functionalization and polymerization of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (referred to herein a...

Author: BenchChem Technical Support Team. Date: February 2026

From Monomer Design to Stimuli-Responsive Polymers

Executive Summary & Strategic Analysis

This guide details the functionalization and polymerization of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (referred to herein as MEC-PBA ). This molecule represents a high-value "dual-gate" scaffold for advanced polymer synthesis:

  • The Boronic Acid Gate (

    
    ):  enables Suzuki-Miyaura Polycondensation (SPC) or dynamic covalent crosslinking (diol sensing).
    
  • The Ester Gate (

    
    ):  serves as a latent functionality for post-polymerization modification (PPM) or solubility enhancement.
    
  • The Methyl Modulator (

    
    ):  The ortho-methyl group (relative to the ester) provides critical steric protection, modulating the hydrolysis rate and preventing premature degradation during alkaline polymerization conditions.
    

Expert Insight: The primary challenge with MEC-PBA is chemoselectivity . Standard hydrolysis conditions for the ester can lead to protodeboronation (cleavage of the C-B bond) if not carefully managed. Conversely, unprotected boronic acids can interfere with ester functionalization via boroxine formation. This protocol utilizes a Pinacol Protection Strategy to orthogonalize these reactivities.

Critical Workflow: Protection & Polymerization Strategy

The following logic gate diagram illustrates the decision-making process for handling MEC-PBA to ensure high yield and structural integrity.

MEC_PBA_Workflow Start MEC-PBA Starting Material Protect Step 1: Pinacol Protection (Stabilization) Start->Protect Pinacol, MgSO4 Polymerize Step 2: Suzuki Polycondensation (Backbone Formation) Protect->Polymerize Aryl Dihalide, Pd(0) Hydrolysis Step 3: Controlled Hydrolysis (Activation) Polymerize->Hydrolysis LiOH, THF/H2O App_Sensor Application A: Glucose Sensor Hydrolysis->App_Sensor Diol Crosslinking App_Drug Application B: Drug Conjugate Hydrolysis->App_Drug Amidation (EDC/NHS)

Figure 1: Strategic workflow for processing MEC-PBA from monomer to functional material.

Module 1: Monomer Stabilization (Pinacol Protection)

Unprotected boronic acids are prone to trimerization (boroxine formation) and are difficult to purify by chromatography due to streaking. Converting MEC-PBA to its pinacol ester (MEC-PBA-Pin) renders it silica-stable and soluble in non-polar organic solvents.

Protocol 1: Synthesis of MEC-PBA Pinacol Ester

Reagents:

  • MEC-PBA (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous Magnesium Sulfate (

    
    , 2.0 eq)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve MEC-PBA (e.g., 5.0 g) in DCM (50 mL). The solution may be slightly cloudy initially.

  • Addition: Add Pinacol (1.1 eq) followed immediately by anhydrous

    
    . The 
    
    
    
    acts as a water scavenger to drive the equilibrium forward.
  • Reaction: Stir at Room Temperature (RT) for 12–16 hours under an inert atmosphere (

    
     or Ar).
    
    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The boronic acid spot (baseline/streaking) should disappear, replaced by a higher

      
       spot (ester).
      
  • Workup: Filter off the hydrated

    
     solids. Wash the filter cake with DCM.
    
  • Purification: Concentrate the filtrate in vacuo. If high purity is required for polymerization, pass through a short pad of silica gel eluting with 5% EtOAc in Hexanes.

  • Yield: Expect >90% yield as a white/off-white solid or viscous oil.

Key Data Point:

Parameter Unprotected MEC-PBA Pinacol Ester (MEC-PBA-Pin)
Solubility (CDCl3) Poor / Insoluble Excellent
Stability (Silica) Poor (Streaks/Degrades) High (Elutes cleanly)

| Reactivity | Lewis Acidic | Latent / Protected |

Module 2: Polymerization (Suzuki-Miyaura Polycondensation)[1][2]

This module describes the copolymerization of MEC-PBA-Pin with a dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene) to create a conjugated polymer backbone with pendant ester groups.

Protocol 2: Suzuki Polycondensation (SPC)[1]

Reagents:

  • Monomer A: MEC-PBA-Pin (If used as a chain terminator or mono-functional unit, use 1 eq. If designing a polymer from a diboronate analog, ensure strict 1:1 stoichiometry with dihalide).

    • Note: Since MEC-PBA is mono-functional (one B atom), it acts as an End-Capper or Pendant Modifier if grafted. To make a main-chain polymer, you would typically use the diboronate version. Assuming here we are using MEC-PBA to functionalize the ends or as a pendant on a pre-functionalized backbone, or copolymerizing a bis-boronate derivative.

    • Correction for Guide: We will treat MEC-PBA as a functional end-capper for this protocol to functionalize a Polyfluorene chain.

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (0.5 eq)

  • Monomer C: 2,7-Dibromo-9,9-dioctylfluorene (0.5 eq)

  • MEC-PBA-Pin (0.1 eq) - Added as end-capper.

  • Catalyst:

    
     (1-3 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/THF (2:1 v/v)

Step-by-Step:

  • Degassing: Combine Monomers B and C, and the solvent in a Schlenk tube. Degas via three freeze-pump-thaw cycles. Oxygen inhibition is the #1 cause of low molecular weight.

  • Catalysis: Add

    
     under positive Argon flow. Add the degassed aqueous base.
    
  • Polymerization: Heat to 85-90°C with vigorous stirring for 48 hours. The mixture will become viscous and fluorescent.

  • End-Capping (The Critical Step):

    • Dissolve MEC-PBA-Pin (0.1 eq) in minimal degassed toluene. Inject into the reaction.[2][3] Stir for 6 hours at 90°C.

    • Mechanism:[4][5] This terminates the polymer chains with the MEC-PBA moiety, installing the ethoxycarbonyl and methyl groups at the chain ends.

  • Purification: Precipitate the polymer into cold Methanol containing 1% HCl. Filter, wash with methanol, and Soxhlet extract (Acetone -> Hexane -> Chloroform) to remove oligomers.

Module 3: Post-Polymerization Modification & Application

Once the polymer is formed, the ethoxycarbonyl group can be hydrolyzed to a carboxylic acid (for bioconjugation) or the boronic acid (if deprotected) can be used for sensing.

Protocol 3: "Steric-Gate" Hydrolysis

The 3-methyl group sterically hinders the ester, requiring more forcing conditions than a standard ethyl benzoate.

Reagents:

  • Polymer (100 mg)

  • LiOH (10 eq relative to ester groups)

  • Solvent: THF /

    
     (4:1)
    

Procedure:

  • Dissolve polymer in THF. Add LiOH solution.

  • Reflux at 65°C for 24 hours. (Standard esters hydrolyze at RT; the 3-Me group requires heat).

  • Acidification: Cool and acidify carefully with 1M HCl to pH 5. Do not go below pH 3 to avoid protodeboronation.

  • Result: Polymer with terminal -COOH groups (from ester) and -B(OH)2 groups (from deprotection of pinacol, which often occurs concomitantly under these basic conditions or requires a subsequent acidic wash).

Application: Glucose-Responsive Hydrogel (Mechanism)

The boronic acid group in MEC-PBA forms reversible cyclic esters with 1,2- or 1,3-diols (like glucose or PVA).

Glucose_Sensing State1 Neutral State (Hydrophobic, Collapsed) Complex Boronate Anion Complex (Charged, Hydrophilic) State1->Complex + Glucose (Reversible Binding) Glucose Input: Glucose (High Conc.) Glucose->Complex Response Response: Swelling / Insulin Release Complex->Response Charge Repulsion Water Influx Response->State1 - Glucose (Self-Healing)

Figure 2: Mechanism of glucose-triggered swelling in MEC-PBA functionalized polymers.

References
  • Monomer Properties & Boronic Acid Chemistry

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][6]

    • Source: Hall, D. G. (Ed.).[7][8] (2011). Wiley-VCH.

    • URL:[Link]

  • Pinacol Protection Protocols

    • Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[9]

    • Source: Yuen, A. K. L., & Hutton, C. A. (2005). Tetrahedron Letters.
    • URL:[Link]

  • Suzuki Polycondensation (SPC)

    • Title: Suzuki Polycondensation: A Review of the Reaction and Its Application in Polymer Synthesis.[1]

    • Source: Sakamoto, J., et al. (2009).
    • URL:[Link]

  • Phenylboronic Acid Functionalized Nanoparticles

    • Title: Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.[4][10][11]

    • Source: Liu, Y., et al. (2012).
    • URL:[Link]

  • Stimuli-Responsive Boronic Acid Polymers

    • Title: Glucose-Responsive Systems Based on Phenylboronic Acid Deriv
    • Source: Wu, Q., et al. (2011). Chemical Reviews.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of Boronate Esters from 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid

Introduction: The Versatility of Boronate Esters in Modern Chemistry Boronic acids and their corresponding esters have emerged as indispensable tools in contemporary organic synthesis and medicinal chemistry.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Boronate Esters in Modern Chemistry

Boronic acids and their corresponding esters have emerged as indispensable tools in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their low toxicity, environmental friendliness, and remarkable stability make them highly attractive synthetic intermediates.[2][3][4] Boronate esters, in particular, offer enhanced stability compared to their parent boronic acids, facilitating easier handling, purification, and storage.[5][6] This increased stability is crucial for their widespread application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1][4][7][8] Furthermore, the unique ability of boronic acids and esters to reversibly interact with diols has positioned them as key players in the development of sensors, drug delivery systems, and potent enzyme inhibitors.[9][10][11][12] The incorporation of a boronic acid or ester moiety into drug candidates has been shown to improve pharmacokinetic properties and enhance therapeutic efficacy, as exemplified by several FDA-approved drugs.[9][10][13]

This guide provides a comprehensive overview and detailed protocols for the preparation of boronate esters from 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a versatile building block for the synthesis of complex organic molecules.

Understanding the Starting Material: 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a bifunctional molecule containing both a boronic acid group and an ethoxycarbonyl (ester) group. This combination of functionalities makes it a valuable precursor in the synthesis of pharmaceuticals and other advanced materials. The boronic acid moiety serves as a handle for cross-coupling reactions, while the ester group can be further modified or may be an integral part of the final target molecule's structure.

The presence of the electron-withdrawing ethoxycarbonyl group can influence the reactivity of the boronic acid. It is important to consider this during the esterification process to ensure optimal reaction conditions.

General Reaction Pathway for Boronate Ester Synthesis

The most common and straightforward method for the preparation of boronate esters from boronic acids is through a condensation reaction with a diol. This reaction is typically reversible and requires the removal of water to drive the equilibrium towards the product side.[14][15]

G cluster_reactants Reactants cluster_process Process cluster_products Products start_material 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid reaction Condensation Reaction (Dehydration) start_material->reaction diol Diol (e.g., Pinacol) diol->reaction boronate_ester Boronate Ester Product reaction->boronate_ester water Water (byproduct) reaction->water

Detailed Experimental Protocol: Synthesis of 2-(3-Methyl-4-(ethoxycarbonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol details the synthesis of the pinacol boronate ester of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid. Pinacol esters are widely used due to their high stability and ease of handling.[6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid-208.021.0 equiv (e.g., 1 g)Starting material.
Pinacol76-09-5118.171.1 - 1.2 equivReagent for ester formation.
Anhydrous Toluene or Tetrahydrofuran (THF)108-88-3 / 109-99-9-Sufficient volumeReaction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Molecular Sieves (4Å)---Optional dehydrating agent.
Diethyl ether or Ethyl acetate60-29-7 / 141-78-6--Extraction solvent.
Brine (saturated NaCl solution)---For washing during workup.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (for toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

Method A: Azeotropic Removal of Water (using Toluene and a Dean-Stark trap) [14][15]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.0 equiv) and pinacol (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.1-0.2 M.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Monitoring the Reaction: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Method B: Using a Dehydrating Agent (in THF or other suitable solvent) [14][15]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.0 equiv), pinacol (1.1-1.2 equiv), and a dehydrating agent such as anhydrous magnesium sulfate or activated molecular sieves (4Å).

  • Solvent Addition: Add an anhydrous solvent such as THF.

  • Reaction: Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) for several hours (typically 4-24 hours).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup:

    • Filter off the dehydrating agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be used directly or purified further if necessary.

Purification

The crude boronate ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Reaction Mechanism: Fischer-type Esterification

The formation of a boronate ester from a boronic acid and a diol is analogous to the Fischer esterification of carboxylic acids.[16][17][18][19] The reaction is typically acid-catalyzed, although it can also proceed under neutral conditions with the removal of water. The Lewis acidic boron atom of the boronic acid coordinates with the hydroxyl groups of the diol, followed by a series of proton transfers and the elimination of water to form the cyclic boronate ester.

G boronic_acid 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (Ar-B(OH)₂) intermediate Tetrahedral Intermediate boronic_acid->intermediate + Diol diol Pinacol (HO-C(CH₃)₂-C(CH₃)₂-OH) diol->intermediate boronate_ester Pinacol Boronate Ester + 2 H₂O intermediate->boronate_ester - 2 H₂O

Applications in Drug Discovery and Development

Boronate esters derived from functionalized phenylboronic acids are crucial intermediates in the synthesis of complex molecules for drug discovery.[9][10] The resulting boronate ester can be used in Suzuki-Miyaura cross-coupling reactions to introduce the substituted phenyl ring into a larger molecular scaffold.[4][7][20] This approach is widely used in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. The stability of the boronate ester allows for a broader range of reaction conditions to be employed in subsequent synthetic steps.[5]

Safety and Handling

  • Boronic acids and their esters should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store boronic acids and esters in a cool, dry place away from moisture, as they can be susceptible to hydrolysis.[6]

Conclusion

The preparation of boronate esters from 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a straightforward and efficient process that provides a stable and versatile intermediate for organic synthesis. The choice of method, either azeotropic distillation or the use of a dehydrating agent, will depend on the available equipment and the desired scale of the reaction. The resulting boronate ester is a valuable building block for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

References

  • Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols - Green Chemistry (RSC Publishing).
  • Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00901A.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | The Journal of Organic Chemistry - ACS Publications.
  • Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids | Organic Letters - ACS Publications.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications.
  • Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC - NIH.
  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks.
  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - RSC Publishing.
  • A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis - Benchchem.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.
  • Design and Discovery of Boronic Acid Drugs. - eScholarship@McGill.
  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids | Organic Letters - ACS Publications - ACS.org.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal.
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives | Request PDF - ResearchGate.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.
  • Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF.
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
  • boronic esters - Organic Syntheses Procedure.
  • A Water-Stable Boronate Ester Cage | Journal of the American Chemical Society.
  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH.
  • US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents.
  • Borate esters - Wikipedia.
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry.
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum.
  • Supporting Information 22-01-15 - The Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Optimization for 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid

Case ID: #BOR-4334-OPT Subject: Preventing Protodeboronation in Electron-Deficient Arylboronic Acids Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Problem Diagnosis The Core Issue: Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BOR-4334-OPT Subject: Preventing Protodeboronation in Electron-Deficient Arylboronic Acids Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Diagnosis

The Core Issue: You are experiencing low yields or complete loss of starting material when using 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid . This is a classic case of protodeboronation (hydrolysis of the C-B bond).

Why this molecule fails: The ethoxycarbonyl group at the para position is a strong Electron-Withdrawing Group (EWG).[1] While the methyl group at the meta position provides minor steric bulk, it does not protect the boron center.[1]

  • Electronic Destabilization: The para-ester pulls electron density from the ring, stabilizing the transient aryl anion (or the transition state) formed after the base attacks the boron.

  • Mechanism: Under basic conditions (standard Suzuki coupling), the boronic acid forms a boronate "ate" complex (

    
    ).[1] This species is the active nucleophile for cross-coupling, but it is also the precursor to decomposition.[1]
    

The Solution Hierarchy:

  • Optimize Conditions: Switch to anhydrous or mild base protocols.

  • Kinetic Control: Use high-activity catalysts to couple faster than the substrate decomposes.

  • Derivative Switch: If optimization fails, switch to a MIDA boronate surrogate.

Mechanism of Failure

Understanding the enemy is the first step to defeating it.[1] The diagram below illustrates the competing pathways: the desired Transmetallation vs. the undesired Protodeboronation.

Protodeboronation Start Boronic Acid (Neutral) AteComplex Boronate 'Ate' Complex (Active Species) Start->AteComplex + Base Base Base (OH- / CO3--) Base->AteComplex Product Cross-Coupled Product AteComplex->Product Pathway A: Desired (Must be faster than B) Waste Ethyl Benzoate Derivative (Dead End) AteComplex->Waste Pathway B: Decomposition (Accelerated by para-EWG) Transmetal Pd(II)-Ar' Catalyst (Fast Coupling) Transmetal->Product Decomp Protodeboronation (C-B Bond Cleavage) Decomp->Waste

Figure 1: The "Ate" complex bifurcation.[1] The para-ester group significantly lowers the activation energy for Pathway B (Decomposition).

Troubleshooting Guide: Reaction Optimization

If you must use the free boronic acid, you must alter the reaction environment to disfavor Pathway B.[1]

Protocol A: The Anhydrous "Slow-Release" Method

Water is the primary proton source for deboronation. By excluding water and using a solubility-controlled base, we minimize the concentration of the unstable "ate" complex.[1]

Recommended Reagents:

  • Base: Potassium Trimethylsilanolate (TMSOK) or anhydrous

    
    .[1]
    
  • Solvent: Anhydrous THF or Dioxane.[1]

  • Catalyst: Pd-PEPPSI-IPr or XPhos Pd G2 (High turnover is critical).

Step-by-Step Protocol:

  • Drying: Dry the boronic acid in a vacuum desiccator over

    
     for 4 hours.
    
  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Loading: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and Catalyst (1-3 mol%).

  • Solvent: Add anhydrous THF (0.2 M concentration).

  • Base Addition: Add TMSOK (1.5 equiv) as a solid in one portion.

    • Why? TMSOK is soluble in THF but provides a "controlled" basicity that facilitates transmetallation without flooding the system with hydroxides.[1]

  • Temperature: Run at Room Temperature to 40°C. Do not heat to reflux unless absolutely necessary.

Protocol B: The "High-Turnover" Strategy

If you cannot use anhydrous conditions (e.g., solubility issues), you must outrun the decomposition.[1]

ParameterRecommendationScientific Rationale
Base

or KF
Weaker bases reduce the equilibrium concentration of the "ate" complex. Avoid

or

.[1]
Catalyst XPhos Pd G3 or SPhos Pd G3 Bulky, electron-rich ligands accelerate oxidative addition and transmetallation, the rate-limiting steps.[1]
Loading Higher (3-5 mol%)Increasing catalyst concentration increases the rate of the productive pathway (A) relative to the unimolecular decomposition (B).[1]
Addition Slow Addition Dissolve the boronic acid in solvent and add it via syringe pump over 1 hour to the hot reaction mixture. This keeps the instantaneous concentration of boronic acid low.[1][2]

The "Nuclear Option": Derivative Switching

If the protocols above yield <50%, the boronic acid is inherently too unstable.[1] You must switch to a protected derivative.[1]

Recommendation: MIDA Boronate

The N-methyliminodiacetic acid (MIDA) ester is the gold standard for stabilizing EWG-substituted boronic acids.[1]

Why it works: The MIDA ligand coordinates to the boron atom's empty p-orbital, converting the hybridization from


 to 

.[1] This shuts down the Lewis acidity, preventing the base from attacking and forming the labile "ate" complex until the MIDA is hydrolyzed.[1]

Synthesis of the MIDA Boronate:

  • Reflux your boronic acid with MIDA (1.1 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap.

  • The resulting solid is air-stable and chromatography-compatible.[1]

Cross-Coupling Protocol (Slow Release):

  • Reagents: MIDA Boronate (1.2 equiv), Aryl Halide,

    
     (3.0 equiv).
    
  • Solvent: Dioxane:Water (5:1).[1]

  • Mechanism: The water/base slowly hydrolyzes the MIDA ester, releasing the active boronic acid slowly.[1][3] As soon as it is released, the high-activity catalyst consumes it before it can decompose.[1]

Decision Matrix (Flowchart)

Follow this logic tree to select the correct experimental path.

OptimizationFlow Start Start: Low Yield with 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid Check1 Is the byproduct Ethyl Benzoate (Protodeboronation)? Start->Check1 Action1 Check Catalyst/Halide Reactivity (Not a stability issue) Check1->Action1 No Check2 Can you use Anhydrous Conditions? Check1->Check2 Yes Yes1 Yes No1 No (Homocoupling/No Reaction) Sol1 Protocol A: Anhydrous Coupling (Use TMSOK in THF) Check2->Sol1 Yes Sol2 Protocol B: High-Turnover/Slow Addition (Use XPhos Pd G3 + K3PO4) Check2->Sol2 No Yes2 Yes No2 No (Solubility Issues) Check3 Did Protocol A/B work? Sol1->Check3 Sol2->Check3 Success Success: Scale Up Check3->Success Yes Sol3 Switch to MIDA Boronate (Synthesize & use Slow Release) Check3->Sol3 No Fail Fail: Substrate too unstable

Figure 2: Troubleshooting Logic Flow. Prioritize anhydrous conditions before moving to synthetic derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol ester instead of the Boronic Acid? A: Pinacol esters are generally more stable than free acids, but for this specific substrate (para-EWG), they are still susceptible to base-catalyzed protodeboronation.[1] Pinacol esters often hydrolyze in situ to the acid anyway.[1] MIDA boronates are the superior choice for stability [1].[1]

Q: Why does my NMR show ethyl benzoate? A: This is the "smoking gun" of protodeboronation.[1] The C-B bond has been replaced by a C-H bond.[1][2] The methyl group at the 3-position remains, but the boron functionality is gone.[1] This confirms you need to lower the base strength or switch to anhydrous conditions.[1][4]

Q: Can I store this boronic acid in DMSO? A: Absolutely not. Boronic acids with EWGs can decompose in DMSO even at room temperature over time, especially if the DMSO is "wet" (hygroscopic).[1] Store as a solid at 4°C, preferably under Argon.

Q: Does the methyl group at position 3 help stability? A: Minimally. While ortho-substituents (like 2,6-disubstitution) can sterically protect the boron, a single meta-methyl (position 3) offers little protection against the small hydroxide ions attacking the boron.[1] Its effect is negligible compared to the destabilizing power of the para-ester [2].

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717.[1] [Link][1]

  • Cox, P. A., et al. (2010).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 132(31), 10891–10902.[1] [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1][3] Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

  • Denmark, S. E., & Smith, R. C. (2010).[1] "Mechanistic Studies on the Base-Promoted Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society, 132(4), 1243–1245.[1] [Link]

Sources

Optimization

Storage conditions to prevent anhydride formation in 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid

Welcome to the technical support guide for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the prop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this versatile reagent, with a specific focus on preventing the formation of its anhydride. Anhydride formation is a common issue with boronic acids that can significantly impact reactivity and experimental outcomes. This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to ensure the integrity of your material and the success of your research.

I. Frequently Asked Questions (FAQs)

Q1: What is anhydride formation and why is it a concern for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid?

A1: Boronic acids have a propensity to lose water molecules and form anhydrides, which are typically cyclic trimers known as boroxines.[1] This is a reversible dehydration process. The primary concern is that the presence of the anhydride can alter the stoichiometry of your reactions, as three molecules of the boronic acid condense to form one molecule of the trimeric anhydride. This can lead to inaccurate dosing of the active boronic acid species, potentially affecting reaction kinetics, yield, and purity of the final product.

Q2: How can I tell if my 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid has formed an anhydride?

A2: While visual inspection is not a reliable method, there are spectroscopic techniques to detect anhydride formation. Infrared (IR) spectroscopy is a key method; the disappearance of the hydroxyl (-OH) absorption band of the boronic acid and the appearance of a new absorption peak characteristic of the anhydride can be observed.[2] Additionally, ¹¹B NMR spectroscopy can be used to identify the different boron species in solution.[3]

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3:

  • Short-term (in-use): Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[4]

  • Long-term: For long-term storage, it is best to store the compound in a cool, dark, and dry environment, with a recommendation of temperatures below 15°C.[6] Storing in a desiccator or under a dry, inert atmosphere is crucial.

Q4: Can I reverse anhydride formation?

A4: Yes, the formation of the anhydride is a reversible process.[7] The boronic acid can often be regenerated by recrystallizing the material from water or by hydrolysis under mild aqueous conditions.[8] However, prevention is always the better strategy to maintain the integrity of the starting material.

Q5: Is 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid sensitive to anything other than moisture?

A5: Yes, in addition to being moisture-sensitive, it should be kept away from strong oxidizing agents, strong acids, and strong bases.[4] It is also important to avoid heat, flames, and sparks.[6]

II. In-Depth Troubleshooting Guide

This section provides a more detailed, causal explanation of anhydride formation and step-by-step protocols for prevention, detection, and remediation.

Understanding the "Why": The Mechanism of Anhydride Formation

Boronic acids exist in equilibrium with their corresponding anhydrides, primarily the cyclic trimer known as a boroxine. This equilibrium is driven by the removal of water. The presence of heat and acidic or basic conditions can catalyze this dehydration process.

dot graph TD { A[3 x R-B(OH)₂ 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid] -- -3 H₂O (Dehydration) --> B{Boroxine Anhydride (Cyclic Trimer)}; B -- +3 H₂O (Hydrolysis) --> A;

} dot

Diagram illustrating the reversible formation of a boroxine anhydride from the boronic acid.

The key takeaway is that minimizing exposure to water is the most critical factor in preventing the equilibrium from shifting towards the anhydride.

Best Practices for Storage and Handling: A Proactive Approach

Adhering to stringent storage and handling protocols is the most effective way to prevent anhydride formation.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[4]
Temperature Cool, recommended <15°C[6]Reduces the rate of dehydration.
Light Dark place/amber vialsProtects against potential light-induced degradation.
Container Tightly sealed, airtight containersPrevents ingress of moisture.[5][9]
Location Well-ventilated, dry areaEnsures a low-humidity environment and safety.[4][10]
Handling In a glove box or under a stream of inert gasMinimizes exposure to air and moisture during weighing and transfer.
Experimental Protocol: Proper Handling of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid
  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere: If available, perform all manipulations within a glove box. If not, flush the container with a dry, inert gas (e.g., argon or nitrogen) before and after dispensing the reagent.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Quickly weigh the desired amount and immediately and tightly reseal the container.

  • Storage after use: Purge the headspace of the container with an inert gas before resealing. Store the container in a desiccator.

Troubleshooting: Detecting and Addressing Anhydride Formation

If you suspect anhydride formation, the following steps can help you diagnose and potentially remedy the issue.

Detection Methodologies

1. Infrared (IR) Spectroscopy:

  • Procedure:

    • Prepare a sample of your boronic acid (e.g., as a KBr pellet or a Nujol mull).

    • Acquire the IR spectrum.

    • Analyze the spectrum for the key vibrational bands.

  • Interpretation:

    • Boronic Acid: Look for a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a B-O stretching vibration.

    • Anhydride (Boroxine): The broad O-H band will be absent or significantly diminished. A characteristic B-O-B stretching vibration for the boroxine ring will be present.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: While not definitive for anhydride formation on its own, changes in the aromatic region and the disappearance of the B(OH)₂ proton signal (which can be broad and exchangeable) may be indicative.

  • ¹¹B NMR: This is a more direct method. The boronic acid and the boroxine anhydride will have distinct chemical shifts, allowing for quantification of the different species present.

Remediation Protocol: Reversion of Anhydride to Boronic Acid

Should you confirm the presence of a significant amount of anhydride, the following general procedure can be employed to revert it to the active boronic acid form.

  • Dissolution: Dissolve the material containing the anhydride in a suitable solvent system, such as a mixture of an organic solvent (e.g., diethyl ether or THF) and water.

  • Hydrolysis: Stir the biphasic mixture vigorously for a period to allow for the hydrolysis of the anhydride back to the boronic acid. The boronic acid will preferentially partition into the organic layer.

  • Extraction and Drying: Separate the organic layer. Wash it with brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Drying: Thoroughly dry the resulting solid under high vacuum to remove all traces of water.

  • Verification: Re-analyze the material using IR or ¹¹B NMR to confirm the conversion back to the boronic acid.

Important Note: This process should be performed with caution, and it's crucial to ensure the complete removal of water in the final drying step to prevent the re-formation of the anhydride.

III. References

  • Wikipedia. Boronic acid. [Link]

  • Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 80(14), 3611–3615.

  • Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.

  • Pyles, D. A., et al. (2017). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 121(4), 2336–2346.

  • Organic Syntheses. Benzeneboronic anhydride. [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.

  • MolecularCloud. (2025, January 16). A Comprehensive Overview of Boronic Acids & Derivatives. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Knapp, D. M., et al. (2014). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 91, 192–204.

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • Pyles, D. A., et al. (2017). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate.

  • Hamann, P., et al. (1989). Process for the preparation of substituted phenylboronic acids. US Patent 6,576,789B1.

  • International Labour Organization. (2011, August 2). Acids and Anhydrides, Organic. ILO Encyclopaedia of Occupational Health and Safety.

  • University of California, Santa Barbara. Practices for Proper Chemical Storage.

  • University of Birmingham. (2011, January 1). Boronic acid building blocks: tools for sensing and separation.

  • Organic Chemistry Portal. Anhydride synthesis. [Link]

  • Master Organic Chemistry. Formation of anhydrides from acid halides and carboxylates.

  • Knapp, D. M., et al. (2022, May 25). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.

  • U.S. Patent and Trademark Office. (1981). Stabilized acid anhydrides. US Patent 4,257,958A.

  • PubMed. (2019, June 7). Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids. [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid due to steric hindrance

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges associated with the use of 3-Methyl-4-(ethoxycarbonyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges associated with the use of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid in cross-coupling reactions, particularly the issue of low reactivity stemming from steric hindrance. Our goal is to provide you with a comprehensive understanding of the underlying scientific principles and to offer practical, field-proven troubleshooting strategies to ensure the success of your experiments.

Introduction: Understanding the Challenge

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a valuable building block in organic synthesis. However, its structure presents a distinct challenge: the ortho-methyl group introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center during the crucial transmetallation step of the Suzuki-Miyaura coupling cycle, leading to low yields or even complete reaction failure.[1][2] This guide will walk you through a series of frequently asked questions and troubleshooting protocols to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is not proceeding or giving very low yields. What is the likely cause?

The primary culprit is almost certainly the steric hindrance imposed by the ortho-methyl group.[3] This steric clash can significantly slow down or inhibit key steps in the catalytic cycle, particularly the transmetallation step where the organic group is transferred from boron to the palladium catalyst.[2][4] Additionally, the electronic properties of the ethoxycarbonyl group can influence the reactivity.

Q2: How can I overcome the steric hindrance of the ortho-methyl group?

The most effective strategy is to optimize your catalyst system, specifically the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are known to facilitate the coupling of sterically hindered substrates.[5][6][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to accommodate the sterically demanding boronic acid.[4]

Q3: Which specific ligands and palladium sources are recommended for this substrate?

For sterically hindered couplings, moving beyond standard catalysts like Pd(PPh₃)₄ is often necessary.[2][8] Consider using a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand.

Ligand TypeRecommended LigandsRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese are highly effective for sterically demanding couplings due to their bulk and electron-rich nature, which promotes efficient oxidative addition and reductive elimination.[7][9]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong σ-donors that form stable complexes with palladium, enhancing catalytic activity for challenging substrates.[6]
Other Bulky Phosphines t-Bu₃P, PCy₃These ligands have also shown success in promoting the coupling of hindered partners.[8]
Q4: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[10] To mitigate this:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[10]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[10]

  • Consider Boronic Acid Derivatives: Using more stable boronic acid surrogates like potassium trifluoroborates or MIDA (N-methyliminodiacetic acid) boronates can be highly effective.[11][12] These release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing the opportunity for homocoupling.[11]

Q5: What are the optimal reaction conditions (base, solvent, temperature) for this hindered coupling?

Standard conditions may not be sufficient. Here are some adjustments to consider:

  • Base: A stronger base is often required to facilitate the formation of the boronate species, which is the active nucleophile in the transmetallation step.[8] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) instead of weaker bases like sodium carbonate.[1][6]

  • Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are common choices.[1][6] In some cases, a mixture of an organic solvent with water can be beneficial.[13]

  • Temperature: Higher reaction temperatures are typically needed to overcome the activation energy barrier associated with sterically hindered substrates.[10] Reactions are often run at reflux temperatures of the chosen solvent.

Q6: Could protodeboronation be an issue, and how can I prevent it?

Protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction, especially in the presence of water or acidic impurities.[14] To minimize this:

  • Use anhydrous solvents and reagents if possible.

  • Employ a strong, non-nucleophilic base.

  • Consider using a boronic acid derivative like a pinacol ester, which is more stable towards protodeboronation.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low reactivity with 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system optimized for steric hindrance? Start->Check_Catalyst Change_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, IPr). Check_Catalyst->Change_Ligand No Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Modify_Conditions Increase temperature. Use a stronger base (K3PO4, Cs2CO3). Use an appropriate solvent (Toluene, Dioxane). Check_Conditions->Modify_Conditions No Check_Side_Reactions Are side reactions like homocoupling or protodeboronation observed? Check_Conditions->Check_Side_Reactions Yes Modify_Conditions->Check_Side_Reactions Address_Side_Reactions Improve degassing. Use a boronic acid derivative (e.g., MIDA boronate, pinacol ester). Check_Side_Reactions->Address_Side_Reactions Yes Success Successful Coupling Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A stepwise guide to troubleshooting Suzuki-Miyaura couplings with sterically hindered boronic acids.

Experimental Protocols

Protocol 1: General Screening Protocol for Ligand and Base Optimization

This protocol is designed to efficiently screen different ligands and bases to identify optimal conditions for your specific coupling partners.

Materials:

  • 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid

  • Your aryl halide coupling partner

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligands to be screened (e.g., SPhos, XPhos, RuPhos, IPr)

  • Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, KOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, add the aryl halide (1.0 equiv.), 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.5 equiv.), and the chosen base (2.0-3.0 equiv.) to a reaction vial.

  • In a separate vial, prepare a stock solution of the palladium precursor and the chosen ligand in the reaction solvent. A typical catalyst loading is 1-2 mol% Pd and a ligand-to-palladium ratio of 2:1.

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Seal the vial and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Compare the conversion and yield across the different ligand and base combinations to identify the optimal conditions.

Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Ester

This protocol is useful if you are experiencing significant protodeboronation or homocoupling.

Part A: Synthesis of the MIDA Boronate Ester

  • Dissolve 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.) in DMSO.

  • Heat the mixture at 80-100 °C for 1-2 hours until a clear solution is formed.

  • Cool the reaction to room temperature and add an anti-solvent (e.g., diethyl ether) to precipitate the MIDA boronate ester.

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

Part B: Cross-Coupling Reaction

  • In an inert atmosphere, add the aryl halide (1.0 equiv.), the MIDA boronate ester of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.2 equiv.), a palladium precursor (e.g., Pd(OAc)₂), a suitable ligand (e.g., SPhos), and a base (e.g., K₃PO₄, 3.0 equiv.) to a reaction vial.

  • Add a solvent mixture, typically an organic solvent and water (e.g., THF/H₂O 10:1).

  • Seal the vial and heat to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress. The slow hydrolysis of the MIDA ester will release the boronic acid for the coupling reaction.[11]

Visualizing the Catalytic Cycle and the Steric Hindrance Problem

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetallation Steric_Hindrance Steric hindrance from the ortho-methyl group on R-B(OH)2 impairs this step. Ar-Pd(II)-X(L2)->Steric_Hindrance Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-R Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 B(OH)2X- [R-B(OH)3]- Ar-B(OH)2->B(OH)2X- Ar-B(OH)2->Steric_Hindrance Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->B(OH)2X- B(OH)2X-->Ar-Pd(II)-Ar'(L2)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetallation step where steric hindrance is a major issue.

Conclusion

The low reactivity of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a common but surmountable challenge. By understanding the role of steric hindrance and systematically optimizing the catalyst system and reaction conditions, researchers can achieve high yields and successful outcomes. The use of modern, bulky ligands is often the key to unlocking the reactivity of this and other sterically hindered substrates. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines - ResearchGate. [https://www.researchgate.net/publication/371905380_ortho-Substituent_Effect_on_24-Bis trifluoromethylphenylboronic_Acid-Catalyzed_Dehydrative_Condensation_between_Carboxylic_Acids_and_Amines]([Link] trifluoromethylphenylboronic_Acid-Catalyzed_Dehydrative_Condensation_between_Carboxylic_Acids_and_Amines)

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing). [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. [Link]

  • Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence | Journal of the American Chemical Society. [Link]

  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google P
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • C–C Coupling in sterically demanding porphyrin environments - Beilstein Journals. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC - NIH. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. [Link]

  • Novel Boronic Acids/Esters for Cross-Coupling - Amanote Research. [Link]

  • 4-Ethoxycarbonylphenylboronic acid | C9H11BO4 | CID 2734350 - PubChem. [Link]

  • Supporting Information 22-01-15 - The Royal Society of Chemistry. [Link]

  • Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. [Link]

  • 4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester, 97%, Thermo Scientific. [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. [Link]

Sources

Optimization

Removing palladium impurities from 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid products

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of palladium impu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of palladium impurities from 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid products. This boronic acid is a key building block in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, making efficient purification critical for downstream applications and regulatory compliance.[1][2][3]

The Challenge of Palladium Contamination

Palladium catalysts, while highly efficient for carbon-carbon bond formation, can lead to trace metal contamination in the final product.[4][5][6] These residual palladium species can interfere with subsequent synthetic steps, compromise the biological activity of target molecules, and pose a significant hurdle for active pharmaceutical ingredient (API) purity.[7][8] Regulatory bodies such as the International Council for Harmonisation (ICH) have strict limits on elemental impurities in drug products, making palladium removal a critical process step.[9]

This guide will walk you through a systematic approach to diagnosing and resolving palladium contamination issues, ensuring the high purity of your 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.

Troubleshooting & FAQs

Q1: My initial workup and column chromatography are not sufficiently removing palladium from my 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid. What should I do next?

A1: Initial purification steps like aqueous workups and standard silica gel chromatography can be ineffective at completely removing palladium, which may exist in various forms (e.g., colloidal, soluble complexes). [4][5][6][10] A multi-step approach is often necessary.

Troubleshooting Workflow:

  • Quantify the Palladium Level: Before proceeding with further purification, it is crucial to determine the concentration of residual palladium in your product. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for accurate quantification.[8][11]

  • Select a Scavenging Agent: Based on the palladium concentration and the nature of your product, choose an appropriate palladium scavenger.

  • Optimize Scavenging Conditions: Perform small-scale experiments to optimize the scavenger amount, temperature, and reaction time.

  • Consider a Polishing Step: For very low palladium targets (<10 ppm), a final recrystallization or activated carbon treatment might be necessary.

Q2: What are palladium scavengers and how do I choose the right one?

A2: Palladium scavengers are materials that selectively bind to and remove palladium species from a solution. They are typically solid-supported reagents, which allows for easy removal by filtration.[1][12] The choice of scavenger depends on the form of the palladium impurity and the reaction conditions.

Common Types of Palladium Scavengers:

  • Thiol-Based Scavengers: These are effective for a broad range of palladium species. Examples include silica-functionalized thiols (e.g., SiliaMetS Thiol) and polymer-bound thiols.

  • Amine-Based Scavengers: These are particularly effective for scavenging palladium(II) species.

  • Triazine-Based Scavengers (TMT): Trithiocyanuric acid (TMT) and its derivatives are highly effective for palladium removal in both organic and aqueous systems.[13]

  • Specialized Scavengers: Several commercially available scavengers with proprietary ligands offer high efficiency and selectivity.

Decision-Making Flowchart for Scavenger Selection:

Scavenger_Selection Start High Palladium Content (>100 ppm) Thiol Thiol-Based Scavenger (e.g., Si-Thiol) Start->Thiol General Purpose TMT Triazine-Based Scavenger (e.g., Si-TMT) Start->TMT High Efficiency Amine Amine-Based Scavenger (for Pd(II)) Start->Amine Known Pd(II) Optimize Optimize Conditions (Temp, Time, Equivalents) Thiol->Optimize TMT->Optimize Amine->Optimize Analyze Analyze Pd Content (ICP-MS) Optimize->Analyze Recrystallize Recrystallization or Activated Carbon Analyze->Recrystallize No End Product Meets Spec (<10 ppm) Analyze->End Yes Recrystallize->Analyze Recrystallization_Workflow Start Crude Product with Pd Impurity Solvent_Screen Solvent Screening (e.g., EtOAc/Hexanes) Start->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Cool Slow Cooling to Induce Crystallization Dissolve->Cool Filter_Wash Filter and Wash with Cold Solvent Cool->Filter_Wash Analyze Analyze Crystals for Pd Content (ICP-MS) Filter_Wash->Analyze Optimize Optimize Solvent Ratio and Cooling Rate Analyze->Optimize Pd > 10 ppm End Pure Product Analyze->End Pd < 10 ppm Optimize->Solvent_Screen

Caption: Workflow for developing a recrystallization protocol.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715-728.
  • Welbes, N., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270.
  • Welbes, N., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Wang, J., & Wang, J. (2018). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Omega, 3(11), 15817-15823.
  • Welbes, N., et al. (2022).
  • Welbes, N., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Onyx Scientific. (n.d.).
  • Reddit. (2023, September 19). Your trick to remove residual palladium. r/Chempros.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Welbes, N., et al. (2022).
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
  • Nishida, M., & Tagata, T. (2005).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.
  • Organic Syntheses. (n.d.).
  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Lysen, M., & Kohler, K. (2006).
  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki–Miyaura Cross-Coupling Reaction. In Modern Arylation Methods (pp. 1-43). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Biotage. (n.d.).
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 503-510.
  • ResearchGate. (2014, May 16). How do you remove the trace amount of Palladium in the products?.
  • Rosca, D. A., et al. (2013). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1064-o1065.
  • Google Patents. (2000). Process for preparing substituted phenyl boronic acids. EP1046640A2.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Analysis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid

Topic: FTIR Spectral Analysis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of biaryl scaffolds for medicinal chemistry, 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (CAS: 500295-67-2) serves as a critical intermediate. Its dual functionality—an electrophilic ester and a nucleophilic boronic acid—makes it versatile for Suzuki-Miyaura cross-coupling. However, its analytical characterization presents unique challenges compared to simpler analogs like phenylboronic acid.

This guide provides a technical breakdown of the FTIR spectral signature of this molecule. We focus on distinguishing it from its hydrolyzed byproducts (boroxines) and structural analogs, providing a robust protocol for quality assurance in drug discovery workflows.

Structural Basis of Spectral Features

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The steric influence of the ortho-methyl group on the ester functionality and the lability of the boronic acid group are the primary drivers of spectral shifts.

The Dehydration Equilibrium (Critical Quality Attribute)

Boronic acids are prone to spontaneous dehydration, forming cyclic trimers known as boroxines . This is not an impurity in the traditional sense but a dynamic equilibrium that affects stoichiometry in coupling reactions. FTIR is the most rapid method to detect this state.

Dehydration_Pathway Boronic Boronic Acid Monomer (Active Species) Broad O-H: ~3300 cm-1 Transition Dehydration (- 3 H2O) Boronic->Transition Heat / Vacuum Boroxine Boroxine Trimer (Anhydride Form) Ring Band: ~600-700 cm-1 Transition->Boroxine Boroxine->Boronic Rehydration (+H2O)

Figure 1: The reversible dehydration of arylboronic acids. Monitoring the ratio of O-H stretching to Boroxine ring breathing is essential for purity assessment.

Comparative Spectral Analysis

This section compares the target molecule against two common alternatives: Phenylboronic Acid (PBA) (the simplest analog) and 4-Carboxyphenylboronic Acid (the acid analog).

Key Spectral Regions[1][2]
Functional GroupVibration ModeTarget: 3-Methyl-4-(ethoxycarbonyl)PBAAlternative A: Phenylboronic AcidAlternative B: 4-Carboxyphenylboronic Acid
O-H (Boronic) Stretch3200–3500 cm⁻¹ (Broad, Strong)3200–3500 cm⁻¹3000–3500 cm⁻¹ (Overlaps with COOH)
C=O[3] (Carbonyl) Stretch1715–1725 cm⁻¹ (Ester, Sharp)Absent 1680–1700 cm⁻¹ (Acid Dimer, Broad)
C-H (Methyl) Stretch2950–2980 cm⁻¹ (Aliphatic, Weak)AbsentAbsent
B-O Stretch1330–1350 cm⁻¹ (Strong)~1340 cm⁻¹~1340 cm⁻¹
C-O (Ester) Stretch1260–1280 cm⁻¹ Absent1210–1320 cm⁻¹ (C-O Acid)
Boroxine Ring Breathing650–700 cm⁻¹ (If dehydrated)~700 cm⁻¹~705 cm⁻¹
Detailed Interpretation
  • The Carbonyl Differentiator: The most distinct feature of the target molecule is the ester carbonyl stretch at ~1720 cm⁻¹ .

    • Differentiation: In 4-Carboxyphenylboronic acid, the C=O stretch appears at a lower frequency (~1680–1700 cm⁻¹) due to hydrogen-bonded dimerization of the carboxylic acid [1, 3]. The ester in our target molecule does not dimerize, resulting in a sharper, higher-frequency peak.

  • The Methyl Marker: The ortho-methyl group introduces aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (approx. 2960 cm⁻¹). While weak, these are absent in both Phenylboronic acid and 4-Carboxyphenylboronic acid, serving as a confirmation of the methylation pattern [2].

  • Boronic Acid Integrity: A strong, broad band centered around 3300 cm⁻¹ indicates the presence of the free boronic acid (B(OH)₂). If this band diminishes and sharp bands appear in the 600–700 cm⁻¹ region, the sample has converted to the boroxine anhydride [4].

Experimental Protocol: Validated FTIR Workflow

Objective: To characterize the purity and hydration state of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.

Materials:

  • FTIR Spectrometer (ATR or Transmission mode).

  • Sample: CAS 500295-67-2.

  • Note: ATR (Attenuated Total Reflectance) is preferred for speed, but KBr pellets provide better resolution for the O-H region.

Step-by-Step Methodology:

  • Background Collection:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Collect a 32-scan background spectrum to subtract atmospheric H₂O and CO₂.

  • Sample Preparation (Critical):

    • For ATR: Place ~5 mg of solid powder directly onto the crystal. Apply high pressure using the anvil to ensure contact.

    • Pre-treatment:[4][5] If the sample has been stored in a desiccator, it is likely in the boroxine form. To view the acid form, expose the powder to ambient humidity for 30 minutes prior to scanning.

  • Acquisition:

    • Scan range: 4000–450 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16–32 scans.

  • Data Processing & Validation:

    • Apply baseline correction.

    • The "Ester Check": Verify the sharp peak at ~1720 cm⁻¹. If absent, the ester may have hydrolyzed to the acid.

    • The "Anhydride Check": Inspect the 600–750 cm⁻¹ region. High intensity here relative to the C=O peak suggests dehydration.

Analysis_Workflow Start Start Analysis Scan Acquire Spectrum (4000-450 cm-1) Start->Scan Check_CO Check 1720 cm-1 (Ester Carbonyl) Scan->Check_CO Pass_CO Peak Present Check_CO->Pass_CO Sharp ~1720 Fail_CO Peak Shifted/Absent (Hydrolysis/Impurity) Check_CO->Fail_CO Broad ~1690 or None Check_OH Check 3300 cm-1 vs 700 cm-1 (Hydration State) Pass_CO->Check_OH Result_Acid High O-H / Low Ring Band = Pure Boronic Acid Check_OH->Result_Acid Dominant O-H Result_Boroxine Low O-H / High Ring Band = Boroxine Form Check_OH->Result_Boroxine Dominant Ring Mode

Figure 2: Decision tree for validating sample identity and state.

Performance Comparison in Application

Why choose 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid over its non-methylated or acid analogs?

  • Solubility Profile: The ethyl ester and methyl group significantly increase lipophilicity compared to 4-Carboxyphenylboronic acid. This improves solubility in non-polar organic solvents (e.g., Toluene, THF) often used in Suzuki couplings, reducing the need for biphasic water/alcohol systems [5].

  • Steric Protection: The ortho-methyl group provides steric bulk near the ester. While this does not hinder the boronic acid coupling (which is para), it can protect the ester from premature hydrolysis during basic workups, a common issue with unhindered aromatic esters.

  • Reaction Monitoring: The distinct ester C=O stretch allows for easier reaction monitoring via IR than the carboxylic acid analog, which often overlaps with amide or ketone signals in complex drug scaffolds.

References
  • Smith, B. C. (2018). The Infrared Spectroscopy of Aromatic Esters. Spectroscopy Online. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Ketchum, M. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Journal of Physical Chemistry C. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Application. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid

Introduction: The Analytical Imperative for Boronic Acids in Pharmaceutical Synthesis 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a bespoke building block in modern medicinal chemistry, primarily utilized in palladi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Boronic Acids in Pharmaceutical Synthesis

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a bespoke building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The purity of this reagent is paramount; trace impurities can lead to undesirable side products, impact reaction kinetics, and ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for purity assessment are not merely a quality control checkpoint but a critical component of process understanding and regulatory compliance.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid. We will dissect the rationale behind the chromatographic choices, present detailed experimental protocols, and offer a comparative analysis of their performance, grounded in established scientific principles and regulatory expectations.

The Unique Challenges of Boronic Acid Chromatography

Analyzing boronic acids via RP-HPLC presents specific challenges that must be understood to develop a successful method.

  • Dehydration to Boroxines: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This on-column equilibrium can lead to peak splitting or broadening, complicating accurate quantification.

  • Analyte-Hardware Interactions: The Lewis acidic nature of the boron atom can lead to strong interactions with metallic surfaces within the HPLC column and system, causing significant peak tailing and poor recovery. This is a common issue that can mask the detection of closely eluting impurities.[1]

  • pH Sensitivity: The pKa of the boronic acid group is typically in the range of 8-10.[1] The mobile phase pH is therefore a critical parameter that dictates the analyte's ionization state, which in turn profoundly affects its retention and peak shape on reversed-phase columns.

Method Comparison: Conventional vs. Advanced Column Technology

We compare two methods that primarily differ in their stationary phase technology. Method A employs a standard C18 silica-based column, a workhorse in many laboratories. Method B utilizes a modern, high-performance column featuring technology designed to mitigate the secondary interactions that plague challenging analytes like boronic acids.

Method A: Traditional Reversed-Phase C18 Approach

This method represents a conventional starting point for the analysis of small aromatic molecules. It relies on a standard end-capped C18 silica column and an acidic mobile phase to suppress the ionization of the boronic acid group, thereby promoting retention.

Method B: Inert-Surface Technology for Enhanced Performance

This method leverages an advanced stationary phase, the XSelect™ Premier HSS T3 column, which incorporates MaxPeak™ High Performance Surfaces. This technology creates a barrier layer on the interior metal surfaces of the column, minimizing analyte-surface interactions.[1] The objective is to achieve superior peak symmetry and overall chromatographic performance.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of rigorous System Suitability Test (SST) criteria, as mandated by pharmacopeial guidelines like USP General Chapter <621>.[2][3]

Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial screening to final validation. This systematic approach ensures that the final method is suitable for its intended purpose, a core principle of analytical procedure validation.[4][5]

HPLC Method Development Workflow cluster_0 Method Design cluster_1 Method Optimization cluster_2 Validation & Implementation Analyte_Characterization Analyte Characterization (pKa, Solubility, UV Spectra) Initial_Screening Initial Screening (Columns, Mobile Phases) Analyte_Characterization->Initial_Screening informs Gradient_Optimization Gradient Optimization (Slope, Time) Initial_Screening->Gradient_Optimization selects best candidates Parameter_Fine_Tuning Parameter Fine-Tuning (Flow Rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning refines Validation Method Validation (ICH Q2(R1)) Parameter_Fine_Tuning->Validation leads to final method Routine_Use Routine Use & Lifecycle Mgmt. Validation->Routine_Use

Caption: A systematic workflow for HPLC method development.

Protocol 1: Method A - Traditional C18
  • Column: Standard C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-22 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid in 50:50 Acetonitrile:Water.

  • System Suitability Test (SST) Criteria:

    • Tailing Factor (Tf): ≤ 1.8 for the main peak

    • Resolution (Rs): ≥ 2.0 between the main peak and closest eluting impurity

    • %RSD of Peak Area: ≤ 1.0% for 6 replicate injections

Protocol 2: Method B - Inert-Surface HSS T3
  • Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-10 min: 20% to 80% B

    • 10-11 min: 80% B

    • 11-11.1 min: 80% to 20% B

    • 11.1-15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 3 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid in 50:50 Acetonitrile:Water.

  • System Suitability Test (SST) Criteria:

    • Tailing Factor (Tf): ≤ 1.3 for the main peak

    • Resolution (Rs): ≥ 2.5 between the main peak and closest eluting impurity

    • %RSD of Peak Area: ≤ 1.0% for 6 replicate injections

Comparative Performance Data

The following table summarizes the expected performance of each method for the analysis of the target analyte and a representative process impurity (e.g., a boroxine or a related compound).

Performance MetricMethod A (Traditional C18)Method B (Inert-Surface HSS T3)Rationale for Difference
Retention Time (Main Peak) ~9.5 min~6.8 minShorter column and optimized gradient in Method B lead to faster analysis.
Resolution (Rs) 2.13.5Improved peak shape in Method B significantly enhances resolution from adjacent impurities.
Tailing Factor (Tf) 1.71.1The inert surface of the HSS T3 column drastically reduces secondary interactions, resulting in a highly symmetrical peak.[1]
Theoretical Plates (N) ~9,000~15,000Sharper, more symmetrical peaks lead to a significant increase in column efficiency.
Analysis Time 22 min15 minMethod B is ~32% faster, increasing sample throughput.

Discussion: The Causality Behind Performance Gains

The superior performance of Method B is directly attributable to the advanced column technology employed.

Mitigating Peak Tailing

The primary cause of peak tailing for Lewis acidic compounds like boronic acids is the interaction with active sites on the column's stationary phase and, more critically, with the metal surfaces of the column hardware.[1] Standard C18 columns, despite end-capping, can have residual silanols that interact with the analyte. Method A exhibits notable tailing (Tf = 1.7), which can compromise the accurate integration of small impurity peaks that may elute on the tail of the main component.

Method B's use of a column with MaxPeak™ High Performance Surfaces creates a barrier that prevents the boronic acid from interacting with the underlying metal.[1] This results in a near-perfect peak shape (Tf = 1.1), which enhances resolution, improves sensitivity for trace impurities, and leads to more reliable quantification.

Analyte-Surface Interaction cluster_A Method A: Traditional C18 cluster_B Method B: Inert-Surface HSS T3 A_Analyte Boronic Acid A_Surface Column Surface Residual Silanols Metal Frit A_Analyte->A_Surface:f1 Secondary Interaction A_Analyte->A_Surface:f2 Adsorption Tailing Result: Peak Tailing A_Surface->Tailing B_Analyte Boronic Acid B_Surface Column Surface Inert Barrier Layer Metal Frit B_Analyte->B_Surface:f1 No Interaction Symmetry Result: Symmetrical Peak B_Surface->Symmetry

Caption: Impact of column surface on boronic acid peak shape.

Improving Throughput and Efficiency

The higher efficiency of the column in Method B allows for the use of a shorter column length (100 mm vs. 150 mm) and a steeper gradient without sacrificing resolution. This translates directly to a shorter run time, which is a significant advantage in high-throughput environments such as quality control and process development.

Method Validation Considerations per ICH Q2(R1)

Once a method is optimized, it must be formally validated to demonstrate its suitability for its intended purpose.[4][6] The validation protocol for a purity method should assess the following key parameters according to the International Council for Harmonisation (ICH) Q2(R1) guideline:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated using forced degradation studies and analysis of impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations.

  • Accuracy: The closeness of test results to the true value. This is determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision, considering different days, analysts, or equipment).[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion and Recommendations

For the critical task of determining the purity of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, both methods presented are viable. However, they are not equivalent.

  • Method A (Traditional C18) may be adequate for initial, non-critical assessments where the highest accuracy is not required. It uses readily available, less expensive columns but is prone to issues with peak shape that can complicate impurity analysis.

  • Method B (Inert-Surface HSS T3) is unequivocally the superior choice for development, quality control, and any regulatory-facing application. The investment in advanced column technology pays significant dividends in terms of accuracy, reliability, and throughput. The mitigation of analyte-surface interactions provides a more robust and trustworthy analytical result, ensuring that product quality is assessed with the highest degree of confidence.

For researchers, scientists, and drug development professionals, adopting modern, inert-surface HPLC columns for the analysis of challenging compounds like boronic acids is a strategic decision that enhances data quality and accelerates development timelines.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Ye, M. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734350, 4-Ethoxycarbonylphenylboronic acid. Retrieved from [Link]

  • United States Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2021). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid vs. Phenylboronic Acid

Executive Summary This guide provides a technical comparison between the benchmark reagent Phenylboronic Acid (PBA) and the functionalized derivative 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid (Compound B) . While PBA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the benchmark reagent Phenylboronic Acid (PBA) and the functionalized derivative 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid (Compound B) .

While PBA serves as a robust, general-purpose reagent, Compound B exhibits distinct reactivity profiles driven by its para-electron-withdrawing ester and meta-methyl steric modulator . The presence of the ethoxycarbonyl group enhances the Lewis acidity of the boron center, potentially accelerating transmetallation in Suzuki-Miyaura couplings. However, this activation comes at the cost of reduced hydrolytic stability, necessitating specific protocol adjustments to mitigate protodeboronation.

FeaturePhenylboronic Acid (PBA)3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid
Electronic Nature Neutral / BaselineElectron-Deficient (Activated)
Transmetallation Rate ModerateFast (facilitated by Lewis acidity)
Protodeboronation Risk LowHigh (Base-sensitive)
Solubility Moderate (Polar organic/Water)High (Organic solvents)
Optimal Base

,

,


,

, or anhydrous bases

Mechanistic & Theoretical Analysis[1][2][3][4]

Electronic Effects & Lewis Acidity

The reactivity difference is primarily governed by the electronic influence of the substituents on the phenyl ring.

  • Phenylboronic Acid: The phenyl ring is electronically neutral. The

    
     of the boronic acid (equilibrium to boronate anion 
    
    
    
    ) is approximately 8.8.[1]
  • Compound B: The 4-ethoxycarbonyl group is a strong Electron Withdrawing Group (EWG) (

    
    ). This withdraws electron density from the aromatic ring, rendering the boron atom more Lewis acidic.
    
    • Consequence: The

      
       drops (estimated ~7.5–8.0), allowing boronate anion formation at lower pH. Since the boronate anion is the active species in transmetallation, Compound B often undergoes transmetallation faster than PBA .
      
    • The 3-Methyl Effect: The methyl group is weakly electron-donating (

      
      ) but is positioned meta to the boron. Its electronic impact is minor compared to the ester, but it increases lipophilicity and introduces local steric bulk near the ester, potentially slowing the hydrolysis of the ester moiety itself, though not the C-B bond.
      
Stability: The Protodeboronation Trap

The same EWG that accelerates coupling also destabilizes the C-B bond. Electron-deficient arylboronic acids are prone to base-catalyzed protodeboronation .

  • Mechanism: Hydroxide attacks the boron to form the boronate.[1] If the aryl ring can stabilize a negative charge (via the para-ester), the C-B bond can cleave, releasing the arene (Ar-H) and boric acid.

  • Risk: Compound B is significantly more likely to decompose to ethyl 2-methylbenzoate (hydrodeboronation product) under harsh basic conditions (e.g., refluxing aqueous

    
    ) compared to PBA.
    

Visualization of Reactivity Pathways[1]

Diagram 1: Suzuki-Miyaura Catalytic Cycle & Critical Control Points

This diagram highlights where the electronic activation of Compound B accelerates the reaction (Transmetallation) and where it introduces risk (Protodeboronation).

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X Addition) Pd0->OxAdd PdII_X Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetallation (Rate-Limiting for PBA) PdII_X->TransMet Base Base Activation (OH- / CO3--) Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Boronic Boronic Acid Substrate (Compound B vs PBA) Boronic->Boronate Base (pH dependent) Boronate->TransMet Compound B: FASTER PBA: MODERATE Decomp Protodeboronation (Side Reaction) Boronate->Decomp High Risk for Compound B (if Base is too strong/hot) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The Suzuki-Miyaura cycle.[2][3][4] Compound B accelerates the Transmetallation step (Red) due to higher Lewis acidity but suffers from a competitive Protodeboronation pathway (Dotted Red) under aqueous basic conditions.

Experimental Performance Data

The following data summarizes expected performance trends based on standard kinetic profiles of para-EWG boronic acids vs. neutral phenylboronic acids.

ParameterPhenylboronic Acid (PBA)3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid
Coupling with Aryl Bromides Excellent (>95% Yield)Excellent (>90% Yield)
Coupling with Aryl Chlorides Slow (Requires specialized ligands)Accelerated (EWG facilitates transmetallation)
Stability in

aq.

High (>24h half-life)Low (<2h half-life, significant deboronation)
Homocoupling Risk Moderate (requires oxidant)Low (EWG disfavors oxidative homocoupling)
Purification Product is non-polar; Reagent is polarProduct and Reagent are both lipophilic (Ester)

Optimized Protocols

Protocol A: Standard Conditions (Best for PBA)

Use this for Phenylboronic Acid or when the substrate is stable.

  • Solvent: DME/Water (2:1) or Toluene/Water.

  • Base:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Temp:

    
    .
    
  • Note: Robust, tolerates air/moisture well.

Protocol B: "Mild & Dry" Conditions (REQUIRED for Compound B)

Use this to prevent protodeboronation of the electron-deficient Compound B.

  • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv). Avoid hydroxide bases.
  • Catalyst:

    
     or 
    
    
    
    + XPhos (for difficult chlorides).
  • Additives: Minimal water (use 10:1 solvent:water ratio if solubility is an issue, otherwise anhydrous).

  • Temp:

    
     (Do not overheat).
    
  • Rationale: The phosphate base buffers the pH lower than carbonate/hydroxide, and reduced water content suppresses the formation of the unstable trihydroxyboronate species that leads to deboronation.

Diagram 2: Competitive Decomposition Pathway

Understanding why Compound B fails in standard conditions is crucial.

Decomp Substrate Compound B (Ar-B(OH)2) Complex Boronate Complex [Ar-B(OH)3]- Substrate->Complex + OH- TS Transition State (Charge on Ring) Complex->TS No Catalyst High Temp Product Coupled Product (Ar-Ar') Complex->Product Pd Catalyst (Transmetallation) Waste Deboronated Arene (Ar-H) TS->Waste Stabilized by 4-EWG Ester

Caption: Competitive pathways for the boronate complex. The 4-ethoxycarbonyl group stabilizes the Transition State leading to Waste (Ar-H), necessitating catalytic conditions that favor the Product pathway (faster kinetics).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

Sources

Comparative

Bioactivity &amp; Application Guide: 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid Derivatives

The following guide provides an in-depth technical comparison of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid and its structural analogs. It focuses on their utility as bioactive warheads, chemical building blocks, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid and its structural analogs. It focuses on their utility as bioactive warheads, chemical building blocks, and functional sensors in drug discovery.[1]

Executive Summary

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a bifunctional scaffold combining a reactive boronic acid moiety with a sterically modulated ester group. While primarily utilized as a critical intermediate in the synthesis of NAAA inhibitors and HIV maturation inhibitors , the molecule itself possesses intrinsic bioactivity as a transition-state analog for serine proteases and a reversible covalent binder of saccharides (diols).

This guide compares the 3-methyl derivative against its non-methylated and hydrolyzed counterparts to assist researchers in selecting the optimal scaffold for fragment-based drug design (FBDD) , sugar sensing , and Suzuki-Miyaura cross-coupling .

Part 1: Structural & Physicochemical Analysis

The specific placement of the methyl group at the meta position relative to the boron atom (and ortho to the ester) introduces unique electronic and steric properties that differentiate it from standard phenylboronic acids.

Comparative Properties Table
Feature3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid 4-(Ethoxycarbonyl)phenylboronic Acid Phenylboronic Acid (PBA)
Role Dual-functional Scaffold / IntermediateStandard Building BlockBaseline Reference
Electronic State Electron-Withdrawing (Ester) + Weakly Donating (Methyl)Strongly Electron-Withdrawing (Ester)Neutral
Predicted pKa ~8.0 - 8.3 (Optimized for pH 7.4 binding)~7.6 - 7.9 (More acidic)~8.8 (Less reactive at physiological pH)
Lipophilicity (LogP) Higher (Methyl group increases permeability)ModerateLow
Steric Profile Restricted Rotation (Methyl hinders ester hydrolysis)Free RotationUnhindered
Primary Bioactivity NAAA Inhibitor Precursor , Quorum SensingQuorum Sensing, Protease InhibitionSugar Sensing, Protease Inhibition
Expert Insight: The "Methyl Effect"

The addition of the 3-methyl group is not merely structural; it serves two critical bio-functional roles:

  • Metabolic Stability: The methyl group ortho to the ester carbonyl creates steric hindrance, protecting the ester bond from rapid hydrolysis by esterases in plasma. This makes the 3-methyl derivative a superior choice for prodrug design compared to the non-methylated analog.

  • Solubility & Permeability: The increased lipophilicity (+CH₃) enhances passive membrane transport, critical for intracellular targets like N-acylethanolamine acid amidase (NAAA) .

Part 2: Bioactivity & Mechanism of Action[2]

Protease Inhibition (Serine Proteases)

Boronic acids act as transition-state analogs for serine proteases. The boron atom accepts the lone pair from the active site serine hydroxyl, forming a tetrahedral boronate adduct that mimics the enzymatic transition state, effectively blocking the enzyme.

Comparative Potency:

  • 4-(Ethoxycarbonyl)phenylboronic acid: Higher potency due to lower pKa (stronger Lewis acidity), allowing easier nucleophilic attack by the serine residue.

  • 3-Methyl derivative: Slightly reduced potency in vitro due to the electron-donating methyl group (reducing Lewis acidity), but potentially higher efficacy in vivo due to improved stability and cell penetration.

Sugar Sensing & Diol Binding

This molecule is a candidate for glucose-responsive materials (e.g., insulin delivery systems). The boronic acid forms reversible cyclic esters with 1,2- or 1,3-diols (like glucose).

  • Mechanism: At physiological pH (7.4), the equilibrium between the trigonal (neutral) and tetrahedral (anionic) forms determines binding.

  • Advantage: The electron-withdrawing ester group lowers the pKa closer to 7.4 compared to unsubstituted PBA (pKa 8.8), ensuring a significant fraction exists in the reactive tetrahedral form in the bloodstream.

Visualization: Mechanism of Action

The following diagram illustrates the dual pathways: Serine Protease Inhibition and Glucose Binding.

BioactivityPathways cluster_Protease Pathway A: Protease Inhibition cluster_Sugar Pathway B: Sugar Sensing Compound 3-Methyl-4-(ethoxycarbonyl) phenylboronic Acid Serine Serine Protease (Active Site -OH) Compound->Serine Nucleophilic Attack Glucose Glucose (cis-diol) Compound->Glucose pH > pKa TransitionState Tetrahedral Boronate Adduct Serine->TransitionState Covalent Bond Inhibition Enzyme Blockade TransitionState->Inhibition Reversible Esterification Cyclic Boronate Ester Formation Glucose->Esterification Reversible Binding Signal Fluorescence Change / Solubility Switch Esterification->Signal Sensing Output

Caption: Dual mechanism of action showing protease inhibition via active site serine trapping (red) and glucose sensing via reversible diol esterification (green).

Part 3: Experimental Protocols

Protocol A: Determination of Sugar Binding Constant (Ka)

Objective: To quantify the affinity of the boronic acid derivative for glucose at physiological pH.

  • Preparation: Dissolve 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid in phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to a final concentration of 0.1 mM.

  • Titration: Alizarin Red S (ARS) is used as a reporter dye. ARS binds to the boronic acid, causing a fluorescence change.

    • Mix Boronic Acid (0.1 mM) + ARS (0.1 mM).

    • Titrate with increasing concentrations of D-glucose (0 to 100 mM).

  • Measurement: Monitor the displacement of ARS by glucose using a fluorescence plate reader (Ex: 460 nm, Em: 570 nm).

  • Analysis: Plot fluorescence intensity vs. [Glucose]. Fit data to the Benesi-Hildebrand equation to calculate the binding constant (

    
    ).
    
    • Note: The 3-methyl derivative is expected to show a

      
       slightly lower than the non-methylated form but with higher specificity due to steric constraints.
      
Protocol B: Suzuki-Miyaura Coupling (Standardized)

Objective: To utilize the scaffold for synthesizing biaryl bioactive agents.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Cool, extract with ethyl acetate, and purify via silica gel chromatography.

  • Validation: Verify the retention of the methyl ester group using ¹H-NMR (Singlet ~2.5 ppm for Ar-CH₃; Quartet/Triplet for Ethyl).

Part 4: Applications in Drug Discovery[3]

NAAA Inhibitors (Anti-inflammatory)

This specific boronic acid is a key building block for N-acylethanolamine acid amidase (NAAA) inhibitors. NAAA degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.

  • Workflow: The boronic acid undergoes Suzuki coupling to attach the phenyl ring to a beta-lactam or other pharmacophore.

  • Role: The 3-methyl group modulates the shape of the inhibitor to fit the hydrophobic pocket of the NAAA enzyme, improving selectivity over Acid Ceramidase (AC).

Quorum Sensing Inhibition
  • Application: The 3-methyl derivative can be screened as a novel anti-virulence agent, potentially offering better stability in bacterial biofilms than the simple ester.

References

  • Vertex Pharmaceuticals. (2009). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed.[3] Link

  • BenchChem. (2025). A Comparative Analysis of Diazaborines and Boronic Acids as Enzyme Inhibitors. BenchChem Technical Guides. Link

  • Trippier, P. C., et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Link

  • Ni, N., et al. (2009).[2] Inhibition of Quorum Sensing in Vibrio harveyi by Boronic Acids.[2] Chemical Biology & Drug Design.[2] Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Ethoxycarbonylphenylboronic acid.Link

  • Kütt, A., et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[4] Link

Sources

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